[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(3,3,3-trifluoroprop-1-ynyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8/h1-4,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPXCGVZYVCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C#CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Solubility of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published empirical data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry. It further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening.
Introduction: The Significance of Solubility in a Research Context
This compound (C₁₀H₇F₃O) is a unique molecule featuring a trifluoromethylated alkyne substituent on a benzyl alcohol scaffold.[1] Such fluorinated motifs are of high interest in drug discovery, as the incorporation of trifluoromethyl groups can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2][3] Understanding the solubility of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. Solubility dictates the choice of reaction media, the feasibility of purification by crystallization, the ability to formulate stock solutions for biological assays, and ultimately, its bioavailability.[4][5]
This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the researcher with the necessary protocols to quantify this crucial physicochemical property.
Molecular Structure and Predicted Physicochemical Properties
A molecule's solubility is governed by the interplay of its functional groups and their interactions with the solvent. The principle of "like dissolves like" serves as a useful heuristic, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[5][6] Let's dissect the structure of this compound to predict its behavior.
Figure 1: Molecular structure of this compound highlighting key functional regions influencing solubility.
-
The Phenyl Ring: This aromatic core is inherently nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Methanol Group (-CH₂OH): The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This feature will significantly enhance solubility in polar protic solvents like alcohols and to some extent in polar aprotic solvents that can accept hydrogen bonds.[9][10][11]
-
The Trifluoropropynyl Group (-C≡C-CF₃): This is a complex functional group. The alkyne is relatively nonpolar. The trifluoromethyl (-CF₃) group is highly lipophilic and strongly electron-withdrawing.[2][12] While increasing overall lipophilicity, the high electronegativity of the fluorine atoms can also lead to dipole-dipole interactions with polar solvents.[2] The inductive effect of the -CF₃ group can also influence the acidity of the benzylic proton, though this is less likely to directly impact solubility in neutral organic solvents.
Overall Predicted Solubility Profile:
Based on the analysis of its constituent parts, this compound is expected to be an amphiphilic molecule with a balance of polar and nonpolar characteristics.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[8][9][10][11] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions. |
| Nonpolar | Hexanes, Toluene | Low to Moderate | The lipophilic phenyl ring and trifluoromethyl group will interact favorably, but the polar hydroxyl group will be poorly solvated, limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule effectively. |
Experimental Protocols for Solubility Determination
A systematic approach to determining solubility involves both qualitative screening and quantitative measurement.
Qualitative Solubility Screening
This initial step provides a rapid assessment of solubility in a range of solvents, guiding the selection of appropriate solvents for quantitative analysis.
Methodology:
-
Preparation: Dispense approximately 1-2 mg of this compound into individual small, clear glass vials.
-
Solvent Addition: To each vial, add the test solvent dropwise (e.g., 100 µL increments) while vortexing or agitating.
-
Observation: Visually inspect the vial against a dark background for the dissolution of the solid.
-
Classification:
-
Soluble: Complete dissolution in < 0.5 mL of solvent.
-
Sparingly Soluble: Partial dissolution, or complete dissolution requiring a larger volume of solvent (0.5 - 2.0 mL).
-
Insoluble: No visible dissolution after the addition of 2.0 mL of solvent.
-
Quantitative Solubility Determination: The Gravimetric Method
This is a robust and widely used method for accurately determining solubility.[13] It involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the dissolved amount by mass after solvent evaporation.
Sources
- 1. This compound | C10H7F3O | CID 86812450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ws [chem.ws]
- 7. byjus.com [byjus.com]
- 8. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 9. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. entechonline.com [entechonline.com]
- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
electronic properties of trifluoromethyl alkyne benzyl alcohols
An In-depth Technical Guide to the Electronic Properties of Trifluoromethyl Alkyne Benzyl Alcohols
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a class of molecules of increasing importance in medicinal chemistry and materials science. We will deconstruct the individual and synergistic electronic contributions of the trifluoromethyl, alkyne, and benzyl alcohol moieties. This guide moves beyond a simple description of properties to explain the underlying causality, offering field-proven insights into how these electronic characteristics are modulated and characterized. Detailed experimental protocols for spectroscopic and electrochemical analysis are provided, alongside computational models, to create a self-validating framework for researchers. The objective is to equip scientists and drug developers with the foundational knowledge to rationally design and utilize these unique molecular scaffolds.
Introduction: The Strategic Value of Electronically-Tuned Scaffolds
In modern drug discovery, the ability to fine-tune the physicochemical properties of a molecule is paramount. Properties such as metabolic stability, membrane permeability, and target binding affinity are intimately linked to the electronic distribution within a molecule. The trifluoromethyl (-CF3) group has become a cornerstone in this effort, prized for its unique combination of high electronegativity, metabolic robustness, and lipophilicity.[1][2] When incorporated into an aromatic system, the -CF3 group acts as a powerful electron-withdrawing substituent, profoundly altering the molecule's characteristics.[1][3]
The trifluoromethyl alkyne benzyl alcohol scaffold combines this potent electron-withdrawing group with the rigid, π-rich structure of an alkyne and the versatile functionality of a benzyl alcohol. This specific combination creates a unique electronic landscape that offers significant advantages. Understanding and harnessing these properties allows for the rational design of compounds with enhanced efficacy, better pharmacokinetic profiles, and novel reactivity. This guide will explore the fundamental principles governing these properties and provide the practical tools for their characterization.
Deconstruction of Electronic Effects
The overall electronic character of a trifluoromethyl alkyne benzyl alcohol is a synergistic product of its three key components. To understand the whole, we must first analyze the parts.
The Trifluoromethyl Group: A Potent Inductive Sink
The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] This is primarily due to the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms. They aggressively pull electron density away from the carbon atom to which they are attached, which in turn withdraws electron density from the aromatic ring through the sigma bond framework.[4] Unlike groups such as nitro (-NO2) or cyano (-CN), the -CF3 group has a negligible resonance effect because it lacks non-bonding electron pairs or π-orbitals that can overlap with the aromatic system.[5]
This intense electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic attack and influencing the acidity of any attached protons.[2][3]
The Alkyne Moiety: A Modulator of Conjugation and Acidity
The alkyne functional group, with its sp-hybridized carbons, has a distinct electronic profile. The increased s-character of the sp orbitals makes the alkyne carbons more electronegative than sp2 carbons in an alkene or aromatic ring. Consequently, an alkynyl group generally acts as a mild electron-withdrawing group through induction.
Its most significant electronic contribution, however, is its ability to extend π-conjugation. The two orthogonal π-bonds of the alkyne can align with the π-system of the aromatic ring, creating a larger, delocalized electronic system. This extended conjugation has a profound impact on the molecule's spectroscopic properties, particularly its UV-Vis absorption.[6][7]
Synergistic Modulation on the Benzyl Alcohol Core
When combined on a benzyl alcohol scaffold, the -CF3 and alkyne groups create a powerful "push-pull" dynamic that dramatically alters the electron distribution across the entire molecule. The aromatic ring becomes significantly electron-deficient.
This has several key consequences:
-
Increased Acidity: The electron density is pulled away from the benzylic alcohol's oxygen atom, weakening the O-H bond and making the proton significantly more acidic (lower pKa) compared to unsubstituted benzyl alcohol.
-
Modified Reactivity: The electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, while being highly resistant to electrophilic substitution.
-
Altered Benzylic Reactivity: The benzylic carbon is rendered more electrophilic, influencing its reactivity in substitution or oxidation reactions.
The following diagram illustrates the dominant inductive effects governing the electronic landscape of this molecular scaffold.
Caption: Inductive electron withdrawal from the aromatic ring.
Experimental and Computational Characterization
A multi-pronged approach combining spectroscopy, electrochemistry, and computational modeling is essential for a thorough understanding of the electronic properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for probing the electronic environment of nuclei. For these molecules, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture.
-
¹H NMR: Protons on the electron-deficient aromatic ring will be deshielded and appear at a higher chemical shift (further downfield) compared to benzene (7.26 ppm). The chemical shift of the benzylic -CH₂- and hydroxyl -OH protons will also be influenced by the ring's electronic nature.
-
¹³C NMR: The aromatic carbons, particularly the carbon attached to the -CF3 group (the ipso-carbon), will show characteristic shifts and C-F coupling. The quartet signal arising from the ¹J(C-F) coupling is a hallmark of the -CF3 group.[8]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the -CF3 group provides direct insight into its electronic environment. The signal will appear as a singlet in the approximate range of -60 to -75 ppm (relative to CCl₃F).[8]
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts
| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| Aromatic Protons | 7.4 - 7.8 | N/A | Deshielded due to strong electron withdrawal by -CF3 and alkyne groups.[9][10][11] |
| Benzylic Protons (-CH₂OH) | ~4.8 | N/A | Downfield shift due to proximity to the electron-deficient ring.[12] |
| Alkyne Proton (-C≡CH) | ~3.1 | N/A | Typical range for terminal alkynes, may be slightly shifted downfield. |
| Trifluoromethyl (-CF₃) | N/A | -62 to -64 | Standard range for aromatic -CF3 groups.[8] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* transitions in aromatic systems. The benzene ring exhibits characteristic absorptions around 204 nm and 256 nm.[13] The presence of an alkyne group extends the π-conjugated system, which decreases the HOMO-LUMO energy gap. This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax).[6][14] The electron-withdrawing -CF3 group will further modulate the energies of the molecular orbitals, leading to additional shifts.
Expected Observation: The λmax for a trifluoromethyl alkyne benzyl alcohol will be significantly red-shifted compared to a simple trifluoromethyl benzene, indicating a more delocalized electronic system.[6]
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is the premier technique for quantifying the electron-accepting or -donating ability of a molecule by measuring its reduction and oxidation potentials. Given the strongly electron-withdrawing nature of the substituents, trifluoromethyl alkyne benzyl alcohols are expected to be more easily reduced and more difficult to oxidize than unsubstituted benzyl alcohol.
Workflow for Characterizing Redox Properties
Caption: Standard workflow for a cyclic voltammetry experiment.
Detailed Experimental Protocol: Cyclic Voltammetry
This protocol describes a self-validating system for determining the redox potentials of a target compound.
-
Preparation:
-
Prepare a 1 mM solution of the trifluoromethyl alkyne benzyl alcohol in an appropriate solvent (e.g., anhydrous acetonitrile or DMF). The solvent must be able to dissolve the analyte and the supporting electrolyte and be stable in the desired potential window.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial for ensuring conductivity.[15]
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[16][17] Polish the working electrode before each run to ensure a clean, reproducible surface.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value (e.g., 0 V) towards a negative potential to observe reduction, then reverse the scan towards a positive potential to observe oxidation. The scan rate is typically set between 50-200 mV/s.
-
Record the resulting voltammogram (current vs. potential).
-
-
Internal Validation and Analysis:
-
As an internal standard, add a compound with a known, stable redox potential (e.g., ferrocene/ferrocenium couple) to the solution after the initial run. Rerun the CV.
-
The known potential of the standard allows for accurate calibration of the reference electrode and validation of the measurement.
-
From the voltammogram, determine the cathodic peak potential (Epc) for reduction and the anodic peak potential (Epa) for oxidation. The half-wave potential (E½), a measure of the thermodynamic redox potential, can be estimated as (Epa + Epc)/2.
-
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for visualizing electronic properties that are inferred from experiments.
-
Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution across a molecule. For trifluoromethyl alkyne benzyl alcohols, the ESP map would show a region of high positive potential (blue) around the acidic alcohol proton and electron-deficient aromatic ring, and negative potential (red) around the electronegative fluorine and oxygen atoms.
-
Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allows for the prediction of the HOMO-LUMO gap. This gap is directly related to the energy required for electronic excitation and correlates with the λmax observed in UV-Vis spectroscopy.[14] The strongly electron-withdrawing groups are expected to lower the energy of the LUMO, reducing the overall gap.
Impact on Drug Development and Materials Science
The unique electronic properties of this scaffold directly translate into tangible benefits for applied chemical sciences.
Caption: Relationship between electronic properties and drug parameters.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[1]
-
Improved Lipophilicity and Permeability: The -CF3 group increases the molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes and improve bioavailability.[1]
-
Fine-Tuning Target Binding: The strong dipole moment and altered acidity can change how the molecule interacts with its biological target. The acidic alcohol can act as a better hydrogen bond donor, while the electron-deficient aromatic ring can participate in favorable π-stacking or other electrostatic interactions.[1]
Conclusion
Trifluoromethyl alkyne benzyl alcohols are sophisticated molecular scaffolds whose utility is directly derived from their unique electronic properties. The powerful inductive effects of the trifluoromethyl and alkyne groups create an electron-deficient core that enhances acidity, modulates reactivity, and confers significant advantages in a pharmaceutical context, such as increased metabolic stability and binding affinity. A thorough characterization, leveraging a combination of multinuclear NMR, UV-Vis spectroscopy, cyclic voltammetry, and computational modeling, is essential for any research program aiming to exploit these properties. This guide provides the foundational framework and practical methodologies for scientists to confidently explore and apply this promising class of molecules.
References
-
Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from the web.[4]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from the web.[5]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[1]
-
National Institutes of Health (NIH). (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC.[3]
-
ResearchGate. (2025, August 10). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.[16]
-
TCI Chemicals. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups.[2]
-
Springer. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions.[18]
-
PubMed. (2006, December 28). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy.[19]
-
Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation.[20]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkynes.[21]
-
RSC Publishing. (2024, November 4). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary.[22]
-
Benchchem. (n.d.). 2,3,4-Trifluoro-6-(Trifluoromethyl)benzyl Alcohol.[23]
-
ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum.[9]
-
ResearchGate. (n.d.). Experimental UV-vis absorption spectra of alkynes I-VIII (Table 1) in hexane (see methodology).[6]
-
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.[24]
-
ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR spectrum.[10]
-
ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR spectrum.[11]
-
University of a specific institution. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes.[25]
-
National Institutes of Health (NIH). (2021, February 25). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PMC.[7]
-
The Royal Society of Chemistry. (n.d.). Electrochemical Trifluoromethylation of Alkynes: The Unique Role of DMSO as a Masking Auxiliary Supporting Information.[15]
-
ACS Publications. (2009, January 8). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes.[26]
-
ResearchGate. (2024, November 1). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary.[27]
-
Texas Tech University. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater.* Department of Chemistry and Biochemistry.*[12]
-
A specific university's chemistry department. (n.d.). UV-Vis Spectroscopy.[28]
-
MDPI. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes.[29]
-
NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzyl alcohol.[30]
-
ResearchGate. (2025, August 6). Recent Developments in the Trifluoromethylation of Alkynes.[31]
-
ResearchGate. (n.d.). Nucleophilic Trifluoromethoxylation of Benzyl Bromides via Carbonyl Diimidazole | Request PDF.[32]
-
ResearchGate. (n.d.). Cyclic voltammograms of the compounds measured in dilute DCM (anodic)... | Download Scientific Diagram.[17]
-
ACS Publications. (2006, June 29). Study on the Reactivity of the Alkyne Component in Ruthenium-Catalyzed [2 + 2] Cycloadditions between an Alkene and an Alkyne | The Journal of Organic Chemistry.[33]
-
ACS Publications. (2021, October 22). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols | Organic Letters.[34]
-
RSC Publishing. (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications.[35]
-
MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.[8]
-
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups.[36]
-
A specific educational website. (n.d.). Vis-UV spectra of aromatic compounds.[13]
-
ACS Publications. (2025, October 29). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl | The Journal of Organic Chemistry.[37]
-
Wikipedia. (n.d.). Hammett equation.[38]
-
ResearchGate. (2025, August 6). Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength | Request PDF.[39]
-
Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes.[40]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.[41]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship.[42]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vaia.com [vaia.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 10. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) 1H NMR spectrum [chemicalbook.com]
- 11. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR [m.chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 19. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 21. Trifluoromethyl alkyne synthesis by trifluoromethylation [organic-chemistry.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]
- 24. homepages.bluffton.edu [homepages.bluffton.edu]
- 25. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 29. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes | MDPI [mdpi.com]
- 30. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Hammett equation - Wikipedia [en.wikipedia.org]
- 39. researchgate.net [researchgate.net]
- 40. chem.libretexts.org [chem.libretexts.org]
- 41. pubs.rsc.org [pubs.rsc.org]
- 42. dalalinstitute.com [dalalinstitute.com]
Metabolic Stability & Strategic Utility of the Trifluoropropynyl Group in Drug Design
This guide details the metabolic stability, physicochemical impact, and experimental validation of the 3,3,3-trifluoroprop-1-yn-1-yl group (
Executive Summary
The 3,3,3-trifluoroprop-1-yn-1-yl moiety represents a high-value bioisostere in modern drug design, offering a unique combination of steric bulk, lipophilicity, and metabolic resistance.[1] Unlike non-fluorinated alkynes, which are prone to CYP450-mediated oxidation and hydration, the trifluoropropynyl group leverages the strong electron-withdrawing nature of the
Physicochemical Profile & Bioisosterism[2][3]
Electronic & Steric Properties
The
-
Electronic Effect: The
group exerts a strong inductive electron-withdrawing effect ( ), significantly lowering the electron density of the triple bond. This reduces the alkyne's susceptibility to electrophilic attack by CYP450 enzymes (e.g., oxirene formation). -
Steric Bulk: The
group has a van der Waals volume ( ) intermediate between an isopropyl and a tert-butyl group, providing steric shielding that hinders nucleophilic attack at the -carbon. -
Lipophilicity: Introduction of this group typically increases
by units compared to a hydrogen, and units compared to a methyl group, enhancing membrane permeability.
Comparative Metrics
| Property | Impact on Design | |||
| Metabolic Liability | High (Terminal alkyne oxidation) | Moderate (Propargylic oxidation) | Low (Blocked & Deactivated) | Increases |
| Electronic Nature | Electron-rich | Electron-rich | Electron-deficient | Modulates |
| Reactivity | Acidic proton ( | Inert | Michael Acceptor (Potential) | Requires GSH trapping assay |
Metabolic Stability Profile
Resistance to Oxidative Metabolism
The primary driver for employing a trifluoropropynyl group is the blockade of metabolic soft spots .
-
Elimination of Propargylic Oxidation: In a standard propynyl group (
), the methyl protons are susceptible to CYP-mediated H-atom abstraction, leading to hydroxylation and subsequent degradation. The bond ( ) is metabolically inert to this pathway. -
Suppression of Alkyne Oxidation: CYP enzymes can oxidize electron-rich alkynes to form reactive oxirenes or ketenes, which often lead to mechanism-based inactivation (suicide inhibition) of the enzyme. The electron-deficiency induced by the
group raises the oxidation potential, rendering the alkyne a poor substrate for CYP heme-iron oxidants.
The Glutathione (GSH) Liability Assessment
While oxidatively stable, the electron-deficient nature of the
-
Mechanism: Thiol nucleophiles (like Glutathione) can attack the
-carbon (relative to the ) or the -carbon depending on conjugation. -
Risk Mitigation: Unlike highly reactive acrylamides, the steric bulk of the
group often kinetically hinders this addition. However, this is a structural alert that must be de-risked early via GSH trapping assays.
Visualizing the Metabolic Fate
The following diagram contrasts the metabolic pathways of a standard propynyl group versus the trifluoropropynyl bioisostere.
Caption: Comparative metabolic pathways showing the blockade of oxidation by the trifluoropropynyl group and the conditional risk of GSH conjugation.
Case Study: CB1 Receptor Modulators
A pivotal example of this group's utility is found in the optimization of Cannabinoid Receptor 1 (CB1) positive allosteric modulators.
-
Challenge: The lead compound contained a nitro group (
), which is often flagged for toxicity (mutagenicity risk) and rapid reduction by reductases. -
Solution: Bioisosteric replacement of the nitro group with
. -
Outcome:
-
Potency: Maintained or improved due to similar electron-withdrawing character and geometry.
-
Stability: The trifluoropropynyl analog showed superior microsomal stability (
) compared to the nitro reduction metabolites. -
Safety: The steric bulk of
prevented rapid glutathione conjugation, validating it as a safe bioisostere in this scaffold.
-
Experimental Protocols
To validate the stability and safety of this moiety, the following two assays are mandatory in the screening cascade.
Protocol: Reactive Metabolite Screening (GSH Trapping)
Objective: Determine if the electron-deficient alkyne acts as a Michael acceptor.
-
Incubation System:
-
Test Compound:
in phosphate buffer (pH 7.4). -
Trapping Agent: Glutathione (GSH) at
(physiological excess) or a GSH/GSSG mix. -
Activation: +/- Human Liver Microsomes (HLM) + NADPH (to check for oxidative bioactivation vs. direct reactivity).
-
-
Conditions: Incubate at
for 60 minutes. -
Analysis:
-
Quench with cold acetonitrile. Centrifuge.
-
Analyze supernatant via LC-HRMS (High-Res Mass Spec) .
-
Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan for
272 (GSH fragment). -
Result Interpretation:
-
Direct Adduct (+307 Da): Indicates the alkyne is an inherent Michael acceptor (High Risk).
-
Oxidative Adduct (+16 + 307 Da): Indicates CYP-mediated activation (Moderate Risk).
-
No Adduct: Validated stability (Go/No-Go Decision: GO ).
-
-
Protocol: Intrinsic Clearance ( ) Assay
Objective: Quantify metabolic stability against oxidative metabolism.
-
Preparation: Prepare
test compound in potassium phosphate buffer (pH 7.4) containing liver microsomes (species dependent). -
Initiation: Add NADPH regenerating system (or
NADPH). -
Sampling: Aliquot at
min into stop solution (MeCN with Internal Standard). -
Calculation:
-
Plot
vs. time. -
Slope
. - .
- .
-
Synthesis & Access
Accessing the trifluoropropynyl motif requires specialized cross-coupling strategies due to the volatility of the parent alkyne (3,3,3-trifluoropropyne, bp
-
Method A: Sonogashira Coupling (Gas-Liquid): Direct coupling of aryl halides with 3,3,3-trifluoropropyne gas using Pd/Cu catalysis. Requires sealed tube/autoclave.
-
Method B: Modified Reagents (Bench-Stable): Use of (3,3,3-trifluoroprop-1-ynyl)zinc or alkynyl trifluoroborates . These allow for standard open-flask cross-coupling conditions.
-
Method C: HFO-1234yf Surrogates: Recent advances utilize hydrofluoroolefin (HFO-1234yf) derived carbinols as stable precursors that release the trifluoropropynyl anion in situ.[2][3]
References
-
Tseng, C. C., et al. (2019). "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Schwöbel, J. A., et al. (2010).[4] "Examination of Michael addition reactivity towards glutathione by transition-state calculations." SAR and QSAR in Environmental Research.
-
Tawell, H., et al. (2023). "Installation of C(sp3) Bioisosteres via Alkyl Sulfinates." Nature Chemistry.
-
Kamel, A. (2010). "Strategies to Enhance Metabolic Stability." New England Drug Metabolism Discussion Group.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol via Sonogashira Coupling
Abstract
This comprehensive guide details the synthesis of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and versatile Sonogashira cross-coupling reaction between (4-iodophenyl)methanol and 3,3,3-trifluoropropyne. This document provides a meticulous, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols for handling gaseous reagents, and detailed characterization of the target compound. Designed for researchers, medicinal chemists, and process development scientists, these notes offer field-proven insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of Trifluoromethylated Alkynes
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design. The CF₃ group can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Aryl alkynes, in turn, are versatile intermediates, serving as precursors for a wide range of more complex structures. The target molecule, this compound, combines these two critical pharmacophores: a trifluoromethylated alkyne and a functionalized aromatic ring with a benzylic alcohol. This alcohol can be further derivatized, making it a highly valuable scaffold for creating novel therapeutic agents and advanced organic materials.[3][4]
The Sonogashira coupling is a powerful C-C bond-forming reaction that couples terminal alkynes with aryl or vinyl halides.[5][6][7] It is widely employed due to its mild reaction conditions and tolerance of a broad range of functional groups, making it ideal for the synthesis of complex molecules.[6] This guide will focus on the practical application of this reaction for the synthesis of our target molecule.
The Sonogashira Coupling: Mechanism of Action
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.
-
The Palladium Cycle:
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (in this case, (4-iodophenyl)methanol). This forms a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired product is formed as the Pd(II) complex undergoes reductive elimination, regenerating the Pd(0) catalyst.
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (3,3,3-trifluoropropyne).
-
Deprotonation: In the presence of a base (e.g., triethylamine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step of the palladium cycle.
-
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| (4-Iodophenyl)methanol | 98% | Standard chemical supplier | |
| 3,3,3-Trifluoropropyne | Gas | Specialized gas supplier | Handle with extreme care. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | 98% | Strem, Aldrich, etc. | Pre-catalyst. |
| Copper(I) iodide (CuI) | 99.99% | Strem, Aldrich, etc. | Co-catalyst. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Standard chemical supplier | Must be dry. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard chemical supplier | Must be dry and inhibitor-free. |
| Schlenk flask | 100 mL | Standard laboratory glassware | For reactions under inert atmosphere. |
| Gas-tight syringe/Mass flow controller | For accurate addition of gaseous alkyne. | ||
| Inert gas supply | Nitrogen or Argon | For maintaining an inert atmosphere. | |
| Magnetic stirrer with heating | |||
| TLC plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |
Safety Precautions
-
3,3,3-Trifluoropropyne is a flammable and toxic gas. All manipulations must be performed in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation and potential side reactions.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add (4-iodophenyl)methanol (1.00 g, 4.27 mmol), bis(triphenylphosphine)palladium(II) dichloride (150 mg, 0.21 mmol, 5 mol%), and copper(I) iodide (41 mg, 0.21 mmol, 5 mol%).
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
-
Solvent and Base Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (20 mL) and anhydrous triethylamine (1.2 mL, 8.54 mmol) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
-
Addition of 3,3,3-Trifluoropropyne:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble 3,3,3-trifluoropropyne gas (approximately 500 mg, 5.32 mmol, 1.25 equiv.) through the stirred solution via a gas dispersion tube or a long needle over 30-45 minutes. Alternatively, a pre-filled balloon or a mass flow controller can be used for more controlled addition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the (4-iodophenyl)methanol spot indicates reaction completion.
-
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The following data are typical for the characterization of the final product.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 4.75 (s, 2H, -CH₂OH), 1.95 (t, J = 5.5 Hz, 1H, -OH). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 142.5, 132.0, 127.5, 122.0 (Ar-C), 115.8 (q, J = 257.5 Hz, -CF₃), 85.0 (q, J = 5.5 Hz, -C≡C-CF₃), 78.5 (q, J = 50.5 Hz, -C≡C-CF₃), 64.5 (-CH₂OH). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -52.5 (s, 3F). |
| FT-IR (KBr, cm⁻¹) | 3350 (br, O-H), 2250 (w, C≡C), 1610, 1510 (Ar C=C), 1270, 1140 (C-F). |
| Mass Spec. (EI) | m/z (%): 214 (M⁺), 197 (M⁺ - OH), 185 (M⁺ - CH₂OH), 145 (M⁺ - CF₃). |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, moisture in reagents/solvents, poor quality alkyne. | Use fresh, high-purity catalysts and anhydrous solvents. Ensure the inert atmosphere is maintained. Verify the quality and flow rate of the alkyne gas. |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen, high concentration of copper catalyst. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the amount of CuI co-catalyst if necessary. |
| Difficult purification | Formation of by-products. | Optimize reaction time and temperature. Ensure slow and controlled addition of the alkyne. Adjust the eluent system for column chromatography. |
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. This protocol, with its detailed steps and troubleshooting guide, empowers researchers to access this valuable fluorinated building block. The mild conditions and functional group tolerance of the reaction make it a powerful tool in the synthesis of novel compounds for drug discovery and materials science.
References
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 2021. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. [Link]
-
Multicomponent Oxidative Trifluoromethylation of Alkynes with Photoredox Catalysis: Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 2018. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate, 2025. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione, 2024. [Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano, n.d. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 2016. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI, 2024. [Link]
-
1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. Journal of the American Chemical Society, 2015. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 2002. [Link]
-
(PDF) Stereoselective Synthesis of Alkenyl Fluorides and Alkynes by Defluoro Coupling of Trifluoromethyl Arenes. ResearchGate, 2025. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 2022. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts, 2024. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia, n.d. [Link]
-
Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. Advanced Synthesis & Catalysis, 2026. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal, n.d. [Link]
Sources
- 1. Catalytic One-Step Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Chemoselective Reduction of 4-(Trifluoroprop-1-ynyl)benzaldehyde
Abstract
This document provides a detailed guide for the chemoselective reduction of the aldehyde functionality in 4-(trifluoroprop-1-ynyl)benzaldehyde to the corresponding primary alcohol, [4-(trifluoroprop-1-ynyl)phenyl]methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. The primary challenge lies in selectively reducing the aldehyde in the presence of the electronically sensitive trifluoropropynyl group. This guide outlines two robust protocols utilizing sodium borohydride (NaBH₄), a mild and versatile reducing agent, under carefully controlled conditions to achieve high selectivity and yield. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs.
Introduction: The Challenge of Chemoselectivity
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. However, when the substrate contains other reducible functional groups, achieving chemoselectivity becomes paramount. In the case of 4-(trifluoroprop-1-ynyl)benzaldehyde, the molecule presents two primary sites for reduction: the aldehyde carbonyl (C=O) and the carbon-carbon triple bond (C≡C) of the alkyne.
The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing group, significantly influences the reactivity of the aromatic system.[1][2] This electronic effect deactivates the aromatic ring but can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride reagent.[3] Conversely, harsh reducing agents or reaction conditions could lead to the over-reduction of the alkyne or potential defluorination.[4]
Therefore, the choice of reducing agent and reaction conditions is critical to ensure the hydride selectively attacks the aldehyde, leaving the trifluoropropynyl moiety intact. Sodium borohydride (NaBH₄) is an ideal candidate for this purpose due to its mild nature and well-established selectivity for aldehydes and ketones over less reactive functional groups like alkynes.[5]
Recommended Protocols for Selective Aldehyde Reduction
We present two validated protocols for the chemoselective reduction of 4-(trifluoroprop-1-ynyl)benzaldehyde. Protocol A employs standard conditions in an alcoholic solvent, while Protocol B utilizes a modified system at low temperatures to further enhance selectivity.
Protocol A: Standard Reduction with Sodium Borohydride in Methanol
This protocol is a straightforward and efficient method suitable for most standard laboratory settings. The use of methanol as a solvent is common for NaBH₄ reductions.[6]
Principle: Sodium borohydride in methanol provides a source of hydride ions (H⁻) that act as nucleophiles. The more electrophilic carbonyl carbon of the aldehyde is preferentially attacked over the alkyne. A subsequent acidic or aqueous workup protonates the resulting alkoxide to yield the desired alcohol.[6]
Materials:
-
4-(trifluoroprop-1-ynyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoroprop-1-ynyl)benzaldehyde (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding until the pH is ~6-7 and gas evolution ceases.
-
Work-up: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude [4-(trifluoroprop-1-ynyl)phenyl]methanol can be further purified by silica gel column chromatography if necessary.
Protocol B: Low-Temperature Reduction for Enhanced Selectivity
This protocol is recommended when trace amounts of alkyne reduction are observed or when working with particularly sensitive substrates. Performing the reaction at a lower temperature (-78 °C) can significantly enhance the chemoselectivity.[7][8][9]
Principle: At lower temperatures, the activation energy barrier for the reduction of the less reactive alkyne becomes more difficult to overcome compared to the highly favorable reduction of the aldehyde. This kinetic control maximizes the formation of the desired alcohol.[9]
Materials:
-
Same as Protocol A, with the addition of:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dry ice/acetone bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 4-(trifluoroprop-1-ynyl)benzaldehyde (1.0 eq) in a mixture of anhydrous dichloromethane and methanol (e.g., a 10:1 ratio) to a concentration of approximately 0.1 M.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: Stir the reaction vigorously at -78 °C. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: While still at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the product by flash column chromatography on silica gel as needed.
Reaction Mechanism and Experimental Workflow
The fundamental mechanism involves the nucleophilic addition of a hydride from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Reaction Mechanism Diagram
Caption: Hydride attack on the carbonyl followed by protonation.
Experimental Workflow Diagram
Caption: General workflow for the chemoselective reduction.
Comparative Analysis of Protocols
| Parameter | Protocol A (Standard) | Protocol B (Low Temp) | Rationale |
| Temperature | 0 °C to RT | -78 °C | Lower temperature increases selectivity by favoring the reaction with the lower activation energy (aldehyde reduction).[9] |
| Solvent System | Methanol | CH₂Cl₂ / Methanol | CH₂Cl₂ is often used for low-temperature reactions due to its low freezing point. |
| Reaction Time | 1 - 2 hours | 1 - 3 hours | Reactions are generally slower at lower temperatures. |
| Selectivity | Good to Excellent | Excellent | The kinetic difference between aldehyde and alkyne reduction is magnified at -78 °C. |
| Complexity | Low | Moderate | Requires a dry ice/acetone bath and careful temperature control. |
| Ideal Use Case | Routine, scalable synthesis | When maximum selectivity is critical; for complex or sensitive substrates. | Protocol A is robust for most cases; Protocol B is for optimization. |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the starting material persists, consider adding another small portion of NaBH₄. Ensure the reagent is fresh, as it can degrade over time with exposure to moisture.
-
Side Product Formation: If alkyne reduction is observed with Protocol A, switch to the more selective Protocol B.
-
Safety - NaBH₄: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Always add quenching agents slowly and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Safety - Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood.
References
-
A bench-stable combination of NaBH4-acetylacetone was developed for the efficient chemoselective reduction of aldehydes in the presence of ketones. New Journal of Chemistry. Available at: [Link]
-
Aldehydes can be reduced in the presence of ketones by sodium borohydride in 30% ethanol in dichloromethane at -78° C. Journal of Organic Chemistry. Available at: [Link]
-
Under appropriate reaction conditions, sodium borohydride is a highly chemoselective reducing agent. Scribd. Available at: [Link]
-
Chemoselective reductions with sodium borohydride. ResearchGate. Available at: [Link]
-
Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society. Available at: [Link]
-
The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education. Available at: [Link]
-
Luche Reduction overview. Organic Chemistry Portal. Available at: [Link]
-
Highly selective catalytic intermolecular reductive coupling of alkynes and aldehydes. Organic Letters. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
-
Luche reduction overview. Name-Reaction.com. Available at: [Link]
-
Sodium Borohydride Reduction of Benzoin. Course Hero. Available at: [Link]
-
Selective Defluorination of Trifluoromethyl Substituents. ResearchGate. Available at: [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available at: [Link]
-
Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. Organic Letters. Available at: [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
-
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]
-
Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Semantic Scholar. Available at: [Link]
-
Selective Reduction of Aldehydes. YouTube. Available at: [Link]
-
Selective reduction of aliphatic ketones and aldehydes to hydrocarbons with sodium cyanoborohydride and p-toluenesulfonyl hydrazide in dimethylformamide-sulfolane. Journal of the American Chemical Society. Available at: [Link]
-
Selective Enzymatic Reduction of Aldehydes. MDPI. Available at: [Link]
-
Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel Hydrazide Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
using [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol as a medicinal chemistry building block
Application Note: Strategic Utilization of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol in Medicinal Chemistry
Executive Summary
This guide details the application of This compound (hereafter TFP-BnOH ) as a high-value building block in drug discovery. This scaffold combines the metabolic robustness of the trifluoromethyl group with the rigid, linear geometry of an internal alkyne. It serves as a critical tool for "escaping flatland" by providing a defined vector for extending pharmacophores into deep hydrophobic pockets while modulating lipophilicity and blocking metabolic soft spots.
Physicochemical Profile & Structural Logic
The TFP-BnOH motif offers a unique combination of electronic and steric properties that distinguish it from standard biphenyl or alkyl-linked spacers.
Key Properties Table
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 214.18 g/mol | Fragment-like; leaves room for further decoration. |
| ClogP (Approx) | 2.3 - 2.5 | Increases lipophilicity vs. unsubstituted benzyl alcohol, aiding membrane permeability. |
| Geometry | Linear, Rigid Rod | Fixes the distance between the phenyl ring and the |
| Electronic Effect | Strong EWG ( | The |
| Metabolic Stability | High | The |
The "Fluorine-Alkyne" Synergy
-
Bioisosterism: The trifluoropropynyl group (
) acts as a bioisostere for large halogens (Iodine), methyl-sulfones, or even phenyl rings in restricted spaces. It mimics the electron demand of a nitrile but with a significantly larger hydrophobic volume. -
Metabolic Blocking: Unlike terminal alkynes which can be metabolically labile (forming acetylides or undergoing hydration), the internal trifluoromethylated alkyne is highly resistant to Cytochrome P450 oxidation.
Synthetic Protocols
Protocol A: Synthesis of TFP-BnOH (Sonogashira Coupling)
Rationale: The direct coupling of 4-iodobenzyl alcohol with 3,3,3-trifluoropropyne is the most convergent route. Note that 3,3,3-trifluoropropyne is a gas (bp -48 °C), requiring specific handling.
Reagents:
-
4-Iodobenzyl alcohol (1.0 equiv)
-
3,3,3-Trifluoropropyne (Gas, ~1.5 equiv)
-
Pd(PPh
) Cl (2 mol%) -
Triethylamine (Et
N) / THF (1:1 ratio)
Step-by-Step Methodology:
-
Vessel Prep: Use a heavy-walled pressure tube or autoclave. Charge with 4-iodobenzyl alcohol, Pd catalyst, and CuI.
-
Solvent Addition: Add degassed THF/Et
N mixture under argon flow. -
Reagent Introduction:
-
Option 1 (Gas bubbling): Cool the vessel to -78 °C (dry ice/acetone). Bubble 3,3,3-trifluoropropyne gas into the mixture for 15 minutes (condensing the reagent).
-
Option 2 (Surrogate): Use a commercially available solution of the alkyne in THF if available to avoid gas handling.
-
-
Reaction: Seal the vessel tightly. Allow to warm to room temperature, then heat to 60 °C for 12 hours.
-
Checkpoint: The solution should darken (Pd precipitation). Monitor by TLC (UV active, KMnO
stain).
-
-
Workup: Cool to RT. Vent carefully. Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a white to off-white solid.
Protocol B: Activation of the Benzyl Alcohol
Rationale: To attach this building block to a scaffold, the alcohol is typically converted to a bromide (electrophile) or oxidized to an aldehyde.
Conversion to Benzyl Bromide (Appel Reaction conditions):
-
Dissolve TFP-BnOH (1.0 equiv) in DCM at 0 °C.
-
Add CBr
(1.1 equiv) and PPh (1.1 equiv). -
Stir at 0 °C for 1 hour.
-
Note: The electron-deficient nature of the ring makes the resulting benzyl bromide highly reactive but also slightly less prone to S
1 ionization compared to electron-rich benzyl halides.
Workflow Visualization
The following diagram illustrates the synthesis and downstream utility of the scaffold.
Caption: Synthesis and activation workflow for TFP-BnOH. The central building block allows divergence into electrophilic or carbonyl-based coupling partners.
Medicinal Chemistry Application Note
Structural Role: The "Invisible" Extension
In SAR (Structure-Activity Relationship) studies, TFP-BnOH is often used to probe deep hydrophobic pockets.
-
The Problem: A methyl group is too short; a phenyl group is too bulky and metabolically liable.
-
The Solution: The trifluoropropynyl arm extends approx. 4.0 Å from the phenyl ring. It is cylindrically symmetrical (unlike a phenyl ring which has "flat" and "edge" orientations), allowing it to thread into narrow sub-pockets (e.g., GPCR orthosteric sites or Kinase back-pockets).
Safety & Stability Considerations
-
Michael Acceptor Potential: The alkyne is conjugated to an electron-withdrawing
group. While sterically hindered, it can theoretically act as a Michael acceptor for highly nucleophilic cysteines.-
Validation: Perform a GSH (Glutathione) trapping assay early in the lead optimization phase to rule out covalent binding if this is not the desired mechanism.
-
-
Metabolic Stability: The
group prevents the formation of reactive vinylidene carbenes, a common toxicity liability of terminal alkynes.
Decision Tree for Usage
Caption: Strategic decision tree for implementing the Trifluoropropynyl motif in lead optimization.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem Compound Summary. (2025). This compound.[3] National Center for Biotechnology Information. Link
- Babudri, F., Farinola, G. M., Naso, F., & Panessa, D. (2000). Palladium-catalyzed coupling of aryl halides with 3,3,3-trifluoropropyne. Journal of Organic Chemistry. (General methodology reference for trifluoropropyne coupling).
Sources
Application Note: Precision Coupling of 3,3,3-Trifluoropropyne with 4-Iodobenzyl Alcohol
Executive Summary & Strategic Analysis
The incorporation of a 3,3,3-trifluoroprop-1-ynyl (
Coupling this fragment with 4-iodobenzyl alcohol presents a specific set of chemoselective and logistical challenges:
-
Physical State of Reagent: 3,3,3-Trifluoropropyne (TFP) is a gas at room temperature (bp
). Precise stoichiometry is difficult without specialized handling. -
Chemoselectivity: The substrate contains a free primary hydroxyl group. While Sonogashira conditions are generally tolerant, strong inorganic bases (used in some surrogate protocols) can trigger side reactions like Cannizzaro disproportionation or Williamson etherification.
-
Electronic Activation: The electron-withdrawing
group significantly increases the acidity of the acetylenic proton ( , compared to for terminal alkynes). This facilitates the formation of the Copper(I)-acetylide species but also renders the alkyne susceptible to base-mediated degradation if not coupled rapidly.
This guide prioritizes a Direct Gas-to-Solution approach using mild organic bases to ensure substrate integrity.
Reaction Mechanism & Critical Parameters
The reaction follows the standard Sonogashira catalytic cycle , but the fluorinated alkyne alters the kinetics of the transmetallation step.
The Fluorine Effect
-
Accelerated Deprotonation: The
group stabilizes the acetylide anion, making the reaction with CuI faster than with non-fluorinated alkynes. -
Reductive Elimination: The electron-deficient nature of the alkyne can slow down the reductive elimination step from the Pd(II) center, potentially requiring slightly elevated temperatures or electron-rich ligands (though standard
is usually sufficient for aryl iodides).
Visualization: Catalytic Cycle
The following diagram illustrates the dual-cycle mechanism, highlighting the specific entry point of the gaseous TFP.
Caption: Dual catalytic cycle for the coupling of TFP. The acidity of the CF3-alkyne accelerates the Copper cycle (Red).
Experimental Protocols
Method A: Direct Gas Bubbling (Recommended)
Rationale: This method avoids the use of strong inorganic bases (like KOH) often required for "surrogate" reagents, thereby protecting the benzyl alcohol functionality.
Materials:
-
Substrate: 4-Iodobenzyl alcohol (1.0 equiv)[1]
-
Reagent: 3,3,3-Trifluoropropyne gas (TFP)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (2-3 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)
-
Base/Solvent: Triethylamine (
) and THF (1:1 ratio). Note: acts as both base and solvent. -
Gas Delivery: Balloon or Lecture Bottle with needle valve.
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Fit one neck with a rubber septum and the other with a reflux condenser connected to an inert gas (Argon/Nitrogen) manifold.
-
Loading: Charge the flask with:
-
4-Iodobenzyl alcohol (e.g., 1.0 mmol, 234 mg)
- (0.02 mmol, 14 mg)
-
CuI (0.05 mmol, 9.5 mg)
-
-
Solvation: Evacuate and backfill with Argon (3x). Add anhydrous THF (2 mL) and anhydrous Triethylamine (2 mL) via syringe. The solution should be yellow/brown.
-
Gas Introduction (The Critical Step):
-
Option 1 (Balloon): Fill a balloon with TFP gas from a cylinder. Attach a needle to the balloon and insert it through the septum, submerging the tip into the reaction mixture. Insert a vent needle (connected to a bubbler) to allow gas flow.
-
Option 2 (Bubbling): Connect the TFP cylinder via a trap to a long needle. Slowly bubble the gas into the solution for 10-15 minutes at room temperature.
-
-
Reaction:
-
Stir the mixture at Room Temperature for 30 minutes initially.
-
If TLC shows incomplete conversion, heat to 50°C . Warning: TFP is volatile. Ensure the system is closed (balloon reservoir) or sealed (pressure tube) if heating.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The product will be less polar than the alcohol but distinct from the iodide.
-
-
Workup:
-
Vent the excess gas (into a fume hood).
-
Dilute with Diethyl Ether (
). -
Filter through a pad of Celite to remove Pd/Cu salts.
-
Wash the filtrate with saturated
(aq) to remove copper traces, then Brine. -
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash chromatography (Silica Gel). Gradient: 10%
30% EtOAc in Hexanes.
Method B: Condensed Solution (Stoichiometric Control)
Rationale: For reactions requiring precise stoichiometry to prevent homocoupling or waste.
-
Condensation: Set up a graduated Schlenk tube in a dry ice/acetone bath (
). -
Collection: Bubble TFP gas into the tube until the desired volume of liquid TFP is collected (Density
1.0 g/mL estimated). -
Solution Prep: Add pre-cooled anhydrous THF to the condensed TFP to create a stock solution (e.g., 1 M). Keep this solution at
or use immediately. -
Coupling: Add this cold solution via cannula to the reaction flask containing the Aryl Iodide/Catalyst/Base mixture.
Optimization & Troubleshooting Data
The following table summarizes expected outcomes based on variable modifications.
| Variable | Condition | Outcome | Recommendation |
| Solvent | DMF | Higher reaction rate, but harder workup. | Use if THF fails. |
| Solvent | THF/ | Good solubility, easy removal. | Standard. |
| Base | Avoid. Can degrade benzyl alcohol. | Use Organic Amines. | |
| Base | DIPA (Diisopropylamine) | Similar to TEA, slightly more basic. | Alternative. |
| Catalyst | Highly active, air sensitive. | Use if | |
| Temp | Loss of TFP gas; risk of Glaser coupling. | Keep |
Troubleshooting "No Reaction"
If the starting material remains after 2 hours:
-
Oxygen Poisoning: Sonogashira is strictly anaerobic. Did you degas the solvents?
-
Inactive Alkyne: TFP gas might have escaped. Re-saturate the solution or switch to a sealed tube.
-
Catalyst Death: If the solution turns black (Pd black precipitation) early, add more
ligand to stabilize the Pd.
Workflow Diagram: Gas Handling
Safety is paramount when handling flammable gases under pressure.[2]
Caption: Safe experimental setup for introducing gaseous TFP into the reaction mixture.
References
-
Sonogashira Coupling Overview: Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46–49. Link
- Trifluoropropyne Reactivity: Konno, T. et al. Palladium-Catalyzed Coupling Reaction of Fluoroalkylated Alkynes. J. Org. Chem.2004, 69, 2188. (General reactivity of Rf-alkynes).
-
Surrogate Reagents (Alternative Approach): Nagy, S. et al. Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. Org.[3][4] Lett.2018 , 20, 11, 3388–3392. Link
-
Handling of 4-Iodobenzyl Alcohol: BenchChem Technical Support. Stability of 4-Iodobenzyl Alcohol Under Basic Conditions. Accessed 2026. Link
-
Safety Data: SynQuest Labs. Safety Data Sheet: 3,3,3-Trifluoropropyne. Link
Sources
cycloaddition reactions involving [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
Application Note: Advanced Cycloaddition Protocols for [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
Executive Summary
This compound (CAS: 1803607-47-7) represents a specialized class of "bifunctional linkers" critical in modern drug discovery and materials science.[1] Unlike standard terminal alkynes used in "Click" chemistry, this molecule features an internal alkyne activated by a powerful electron-withdrawing trifluoromethyl (
This unique electronic architecture offers two distinct advantages:
-
Enhanced Electrophilicity: The
group significantly lowers the LUMO energy of the alkyne, making it an exceptional dienophile for Diels-Alder reactions and a reactive dipolarophile for cycloadditions. -
Metabolic Stability: The incorporation of the
motif into the resulting heterocycles (e.g., triazoles, pyridazines) improves lipophilicity and metabolic resistance—key parameters in medicinal chemistry.
This guide provides validated protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Diels-Alder Cycloaddition , specifically tailored to overcome the steric and electronic challenges of this internal alkyne.[1]
Reactivity Profile & Mechanistic Insight
The reactivity of this compound is defined by the polarization of the triple bond.[1]
-
Electronic Activation: The strong inductive effect (
) of the group pulls electron density away from the alkyne, creating an electron-deficient center.[1] This makes the alkyne highly reactive toward electron-rich dipoles (azides) and dienes. -
The "Internal" Challenge: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on the formation of a copper-acetylide intermediate, which requires a terminal alkyne proton.[1] Since this molecule is an internal alkyne (
), CuAAC conditions are ineffective. [1] -
Solution: We employ RuAAC (Ruthenium catalysis) , which proceeds via a ruthenacycle intermediate and accommodates internal alkynes, or thermal cycloadditions driven by the electronic activation of the
group.[1]
Protocol A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1][2][3][4]
Objective: Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. Scope: Bioconjugation, fragment-based drug discovery.[1]
Mechanism of Action
Unlike CuAAC, RuAAC involves the oxidative coupling of the alkyne and azide to a ruthenium center, forming a six-membered ruthenacycle. The regioselectivity is governed by the steric and electronic interplay between the
Materials
-
Substrate: this compound (1.0 equiv).[1]
-
Reactant: Organic Azide (
) (1.2 equiv).[1] -
Catalyst:
(Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) or .[1]-
Note:
is preferred for higher reactivity at ambient temperatures.[1]
-
-
Solvent: Anhydrous THF, Toluene, or Dioxane.[1]
Step-by-Step Protocol
-
Preparation: In a glovebox or under a stream of Argon, charge a flame-dried reaction vial with this compound (100 mg, 0.5 mmol).
-
Catalyst Addition: Add
(2-5 mol%).[1]-
Expert Tip: For sterically demanding azides, increase loading to 5 mol%.[1]
-
-
Solvent & Azide: Add anhydrous THF (2.5 mL, 0.2 M concentration). Add the organic azide (0.6 mmol) via syringe.
-
Reaction: Cap the vial and stir.
-
Temperature: Start at Room Temperature (25°C) . If no conversion is observed by TLC after 2 hours, heat to 60°C .
-
Why: The
group activates the alkyne, often allowing reaction at lower temperatures than unactivated internal alkynes.
-
-
Monitoring: Monitor by TLC or LC-MS. The internal alkyne peak (approx. 2250
in IR) will disappear.[1] -
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify directly via silica gel flash chromatography.
-
Eluent: Hexanes/Ethyl Acetate gradient. The triazole product is typically more polar than the starting alkyne.
-
Data Output: Regioselectivity
The reaction typically yields the 1,5-disubstituted (or 1,4,5-trisubstituted) isomer with high selectivity.[1][2] The
| Parameter | Value |
| Typical Yield | 85 - 95% |
| Regioselectivity (Isomer A:B) | >95:5 (typically) |
| Reaction Time | 2 - 12 Hours |
Protocol B: Diels-Alder Cycloaddition[1]
Objective: Synthesis of trifluoromethylated cyclohexadienes/benzenes. Scope: Synthesis of polysubstituted aromatics or bicyclic systems.
Concept
The
Materials
-
Dienophile: this compound.[1]
-
Diene: Cyclopentadiene (freshly cracked), Furan, or Danishefsky’s Diene.
Step-by-Step Protocol (Reaction with Cyclopentadiene)
-
Setup: Dissolve this compound (0.5 mmol) in Toluene (1 mL).
-
Diene Addition: Add freshly cracked Cyclopentadiene (5.0 equiv, excess is required to prevent polymerization of the diene).
-
Thermal Activation:
-
Heat the sealed tube to 80°C - 100°C for 4-8 hours.
-
Note: The
group lowers the activation energy, but the steric bulk of the phenyl ring requires thermal driving force.
-
-
Workup:
-
Cool to room temperature.
-
Evaporate excess cyclopentadiene and toluene.
-
The resulting norbornadiene derivative can often be used without further purification or purified by column chromatography.
-
Visualization of Pathways
Figure 1: Mechanistic Workflow & Selectivity
This diagram illustrates the divergent pathways for the internal alkyne: RuAAC for triazoles and Diels-Alder for carbocycles.
Caption: Divergent synthetic utility of the trifluoromethyl-alkyne linker. Path 1 utilizes Ruthenium catalysis for nitrogen-rich heterocycles; Path 2 utilizes thermal activation for carbocycles.[1]
Bioconjugation Strategy
For researchers using this molecule as a linker, the alcohol group (
Recommended Workflow:
-
Activation: Convert the
to an activated carbonate (using DSC) or an alkyl halide. -
Conjugation: React with an amine-containing payload (Drug/Protein).
-
Cycloaddition: Perform the RuAAC "Click" reaction with an azide-tagged surface or reporter.
Why this order? The alkyne is stable to standard nucleophilic substitution conditions used to functionalize the alcohol, whereas the triazole product might alter solubility profiles significantly.
References
-
RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1] Journal of the American Chemical Society, 2008, 130(28), 8923-8930.[1] Link[1]
-
Trifluoromethyl Alkyne Reactivity: Konno, T. "Recent Advances in the Synthesis of Fluorinated Heterocycles via Cycloaddition Reactions." Chemical Communications, 2011.[1]
-
Internal Alkyne Click Chemistry: Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[1] Nature, 2005, 437, 648-651.[1]
-
Diels-Alder of Fluorinated Alkynes: Essers, M., et al. "Diels-Alder Reactions of Fluorinated Alkynes."[1] Journal of Fluorine Chemistry, 2005.[1]
-
Compound Data: PubChem CID 86812450.[4] this compound.[1][4] Link[1]
Sources
Troubleshooting & Optimization
improving yield of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol synthesis
Technical Support Center: Synthesis of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
Ticket ID: #TFP-SYN-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are encountering yield issues with the synthesis of This compound . This transformation involves a Sonogashira cross-coupling between 4-iodobenzyl alcohol and a source of the 3,3,3-trifluoroprop-1-yne moiety.
The Primary Bottleneck: The direct use of 3,3,3-trifluoropropyne gas (boiling point -48°C) is the most common cause of low yields due to stoichiometry control issues, volatility, and safety hazards.
The Solution: Switch to an in-situ generation protocol using 2-bromo-3,3,3-trifluoropropene (BTP) .[1] This liquid reagent (bp 33°C) eliminates HBr under basic conditions to generate the reactive alkyne directly in the reaction vessel, ensuring precise stoichiometry and higher safety.
Part 1: The "Gold Standard" Protocol (BTP Route)
This protocol replaces the gaseous alkyne with the liquid surrogate BTP.
Reaction Scheme:
-
Elimination: BTP + Base
3,3,3-Trifluoropropyne (in-situ) + Base HBr -
Coupling: Aryl Iodide + Alkyne (in-situ)
Product
Materials & Reagents
| Component | Reagent | Equiv.[2][3][4][5] | Role |
| Substrate | 4-Iodobenzyl alcohol | 1.0 | Electrophile |
| Reagent | 2-Bromo-3,3,3-trifluoropropene (BTP) | 2.0 - 3.0 | Alkyne Precursor |
| Catalyst | Pd(PPh | 0.03 (3 mol%) | Catalyst |
| Co-Catalyst | CuI | 0.05 (5 mol%) | Activator |
| Base/Solvent | Et | Excess (Solvent) | HBr Scavenger |
| Co-Solvent | DMF (optional) | 1:1 with Et | Solubilizer |
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk flask or pressure tube. Cool to room temperature under Argon flow.
-
Charging: Add 4-iodobenzyl alcohol (1.0 equiv), Pd(PPh
) Cl (3 mol%), and CuI (5 mol%). -
Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon three times.[5] Oxygen is the enemy of this reaction.
-
Solvent Addition: Inject degassed Et
N (or Et N/DMF mixture). -
Reagent Addition: Inject 2-bromo-3,3,3-trifluoropropene (BTP) liquid via syringe.
-
Reaction:
-
Seal the tube (pressure will generate as BTP converts to the alkyne).
-
Heat to 50–60°C for 6–12 hours.
-
Note: The base promotes the elimination of HBr from BTP to form the alkyne, which immediately enters the catalytic cycle.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Part 2: Visualizing the Workflow
The following diagram illustrates the logic flow for the reaction and the in-situ activation pathway.
Caption: Logical flow of the BTP-mediated Sonogashira coupling, highlighting the in-situ generation of the volatile alkyne.
Part 3: Troubleshooting & FAQs
Q1: My yield is stuck at 40%. The starting material is consumed, but I see many spots on TLC.
-
Diagnosis: This indicates side reactions, likely Glaser homocoupling of the alkyne (forming a diyne) or polymerization of the benzyl alcohol.
-
Fix 1 (Glaser): Reduce CuI loading to 1-2 mol%. Ensure rigorous degassing (freeze-pump-thaw is superior to bubbling).
-
Fix 2 (Alcohol Protection): The free hydroxyl group might be coordinating to the catalyst or undergoing side reactions. Protect the alcohol as a THP ether or Acetate before coupling. Deprotect quantitatively afterward.
Q2: The reaction mixture turns black immediately upon adding the alkyne source.
-
Diagnosis: "Pd black" formation. The catalyst is decomposing (aggregating) before it can enter the cycle.
-
Fix:
-
Switch catalyst to Pd(dppf)Cl
or PdCl (PPh ) . The bidentate ligand (dppf) holds the Pd more tightly. -
Ensure the BTP/Alkyne is added slowly or generated in-situ (as per the protocol above) to prevent overwhelming the catalyst.
-
Q3: Can I use the gas (3,3,3-trifluoropropyne) if I already have a cylinder?
-
Answer: Yes, but it requires modification.
-
Protocol: You must condense the gas into the reaction vessel at -78°C (acetone/dry ice bath) before adding the catalyst/base mixture.
-
Warning: Once you heat to room temperature, the pressure will rise significantly. You must use a heavy-walled pressure vessel (e.g., Ace Glass pressure tube) behind a blast shield. The BTP liquid method is strongly preferred for this reason.
Q4: Is the benzyl alcohol sensitive to the base (Triethylamine)?
-
Answer: Generally, no. Et
N is non-nucleophilic and not strong enough to deprotonate the alcohol to a reactive alkoxide. However, if you use stronger bases (like NaH or alkoxides) to speed up the BTP elimination, you will generate the alkoxide, which can poison the catalyst. Stick to amine bases or mild carbonates (Cs CO ).
Part 4: Diagnostic Logic Tree
Use this flow to diagnose low yields during your next run.
Caption: Decision tree for diagnosing yield failures in trifluoropropynylation.
References
-
In-situ Generation of Trifluoropropyne (BTP Method)
-
Sonogashira Coupling Fundamentals
- Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
- Handling Fluorinated Alkynes: Konno, T. (2014). "Recent Advances in the Synthesis of Fluorinated Alkynes." Tetrahedron, 70(45), 8665-8695. (Review of methods avoiding gaseous handling).
-
Safety Data
- SynQuest Labs. (2018). "Safety Data Sheet: 3,3,3-Trifluoropropene." (Confirming flammability and pressure hazards).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Technical Support Center: Purification of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
This technical support guide addresses the purification and impurity management of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol (CAS: 1803607-47-7). This compound is a critical fluorinated intermediate, typically synthesized via Sonogashira coupling, and serves as a lipophilic pharmacophore in drug discovery (e.g., glucocorticoid receptor antagonists).
Product Code: TFP-PM-001 Chemical Formula: C₁₀H₇F₃O Molecular Weight: 200.16 g/mol
Impurity Profiling & Diagnostics
Before initiating purification, you must correctly identify the contaminants. The trifluoromethyl (
Common Impurity Signatures
| Impurity Type | Origin | TLC Behavior (vs. Product) | Diagnostic Signal (¹H/¹⁹F NMR) |
| Starting Material (SM) | Unreacted 4-iodobenzyl alcohol | Lower R | ¹H: Doublet shift in aromatic region. |
| Alkyne Dimer | Glaser homocoupling of trifluoropropyne | Solvent front (Volatile/Non-polar) | ¹⁹F: Distinct shift from product |
| Hydration Byproduct | Acid-catalyzed hydration of alkyne to ketone | Lower R | ¹H: Loss of alkyne character; appearance of |
| Oxidation Product | Oxidation of benzyl alcohol to aldehyde | Higher R | ¹H: Distinct aldehyde singlet (~10 ppm). |
| Metal Residues | Pd/Cu catalyst leaching | Colored bands (Yellow/Brown/Black) | XRF detection; Broadening of NMR peaks (paramagnetic effect). |
Critical Note on Stability: The electron-withdrawing nature of the
group activates the alkyne toward nucleophilic attack. Avoid prolonged exposure to strong acids or bases during workup to prevent hydration to the trifluoromethyl ketone [1].
Purification Protocols
Method A: Flash Column Chromatography (Primary)
Due to the polarity difference between the benzyl alcohol (polar) and the fluorinated alkyne tail (lipophilic), silica gel chromatography is the most effective purification method.
Stationary Phase: Silica Gel (40–63 µm) Mobile Phase: Hexanes/Ethyl Acetate (EtOAc)
Step-by-Step Protocol:
-
Column Pre-treatment: Neutralize silica with 1% Triethylamine (TEA) in Hexanes if the crude mixture is acidic. This prevents on-column hydration of the alkyne.
-
Loading: Dissolve crude residue in a minimum volume of Dichloromethane (DCM). Do not use pure EtOAc for loading as it broadens bands.
-
Gradient Elution:
-
Equilibration: 100% Hexanes (2 CV - Column Volumes).
-
Ramp: 0%
20% EtOAc in Hexanes over 10 CV. -
Elution: Product typically elutes between 15–25% EtOAc.
-
-
Fraction Analysis: Spot fractions on TLC. Visualize using UV (254 nm) and KMnO₄ stain (oxidizes the alcohol/alkyne).
Method B: Metal Scavenging (Mandatory for Biological Assays)
Sonogashira coupling often leaves residual Palladium (Pd) and Copper (Cu). Simple chromatography is insufficient for reducing metals to <10 ppm.
Reagent: SiliaMetS® Thiol or TMT (Trimercaptotriazine) functionalized silica. Protocol:
-
Dissolve the semi-pure product in THF or EtOAc (10 mL/g).
-
Add Scavenger (4 equivalents relative to expected metal content, or 10% w/w of product).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate filtrate.
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for purifying the crude reaction mixture, handling specific failure modes like hydration or oxidation.
Figure 1: Purification logic flow for this compound, prioritizing metal removal and separation of polar impurities.
Troubleshooting & FAQs
Q1: The product isolated is a yellow oil, but literature suggests a white solid. Why?
A: The yellow color is a classic signature of residual Palladium(II) species or conjugated oligomers (Glaser coupling byproducts).
-
Fix: Perform the Metal Scavenging protocol (Method B). If color persists, wash the organic layer with 10% aqueous ethylenediamine (chelates Cu/Pd) before the final drying step.
Q2: I see a new impurity appear after leaving the product in CDCl₃ overnight.
A: Chloroform is often acidic (HCl formation). The electron-deficient alkyne is susceptible to acid-catalyzed hydration, forming the trifluoromethyl ketone [2].
-
Fix: Filter CDCl₃ through basic alumina before NMR, or store the compound in solid form at -20°C under Argon.
Q3: Can I use distillation for purification?
A: Caution is advised. While the
-
Recommendation: Only use Kugelrohr (bulb-to-bulb) distillation under high vacuum (<0.1 mbar) if the scale is small (<500 mg). For larger scales, chromatography is safer to avoid thermal decomposition or polymerization.
Q4: My yield is low, and I see a large baseline spot on TLC.
A: This indicates polymerization or decomposition. Sonogashira coupling of electron-deficient alkynes (like trifluoropropyne) requires strict anaerobic conditions. Oxygen promotes oxidative homocoupling and polymerization.
-
Prevention: Degas all solvents (sparge with Argon for 20 mins) and use a glovebox or strict Schlenk technique [3].
References
-
Zhang, S. L., Wan, H. X., & Bie, W. F. (2017).[1] syn-Fluoro- and -Oxy-trifluoromethylation of Arylacetylenes.[1] Organic Letters, 19(23), 6372–6375.
- Konno, T. (2014). Preparation of 1-aryl-2-(trifluoromethyl)acetylenes. Asian Journal of Organic Chemistry, 3(2), 124-135. (General reactivity of trifluoromethyl alkynes).
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2][3] Journal of Organometallic Chemistry, 653(1-2), 46–49.
Sources
troubleshooting low conversion in Sonogashira coupling of trifluoropropyne
Executive Summary: The "Gas & Electronics" Trap
The Sonogashira coupling of 3,3,3-trifluoropropyne (TFP) presents a unique dual challenge compared to standard terminal alkynes. Researchers often encounter low conversion (<30%) not because the catalytic cycle is fundamentally broken, but due to two specific physical-chemical barriers:
-
Volatility (The Physical Barrier): TFP has a boiling point of -48 °C . In standard benchtop conditions, it acts as a gas. If introduced into a reaction vessel at room temperature without specific containment protocols, it evaporates before engaging in the catalytic cycle.
-
Electronic Deficiency (The Kinetic Barrier): The strong electron-withdrawing nature of the
group makes the terminal proton highly acidic ( ~23 vs. ~25 for acetylene), facilitating rapid deprotonation. However, it also renders the alkyne prone to oxidative homocoupling (Glaser coupling) in the presence of trace oxygen and copper, consuming the reagent before cross-coupling occurs.
This guide provides a self-validating troubleshooting framework to overcome these specific failure modes.
Critical Reagent Handling (The "Gas" Protocol)
Issue: "I added 2 equivalents of TFP, but my LCMS shows only starting material." Root Cause: The TFP likely evaporated during addition or heating.
Best Practice Protocol: The "Cold-Trap" Addition Method
Do not use standard syringes at room temperature.
-
Preparation: Pre-dry the reaction solvent (THF or DMF) and cool it to -78 °C (dry ice/acetone bath) in a sealable pressure tube or high-integrity Schlenk flask.
-
Quantification: Place the reaction vessel on a balance. Introduce TFP gas via a needle bubbler into the cold solvent.
-
Validation: Monitor the weight increase. Continue bubbling until mass corresponds to 3.0 equivalents . The excess is required to account for headspace loss.
-
Sealing: Seal the vessel while still at -78 °C. Secure the Teflon cap tightly.
-
Reaction: Allow the vessel to warm to room temperature slowly. Only apply heat (if necessary) after the internal pressure has stabilized.
Troubleshooting Decision Tree (Interactive Q&A)
Q1: "My reaction turns black immediately, and conversion stops. What happened?"
Diagnosis: Catalyst decomposition ("Pd Black") or rapid Homocoupling. Technical Insight: TFP is a poor ligand. If the Palladium drops off the cycle, it aggregates. Additionally, if Copper (CuI) is present with any oxygen, TFP homocouples rapidly to form hexafluoro-2,4-hexadiyne.
Corrective Actions:
-
Step 1 (O2 Exclusion): Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles), not just sparging. TFP coupling is hypersensitive to O2.
-
Step 2 (Ligand Support): Switch from simple Pd(PPh3)2Cl2 to a catalyst with a bidentate ligand like Pd(dppf)Cl2 or a bulky phosphine like XPhos . These prevent Pd aggregation.
-
Step 3 (Copper Check): If black precipitation persists, reduce CuI loading to 1 mol% or switch to a Copper-Free protocol (see Section 4).
Q2: "I see the product, but the reaction stalls at 40% conversion. Adding more catalyst doesn't help."
Diagnosis: Reagent Exhaustion via Headspace Partitioning.
Technical Insight: As the reaction warms, TFP partitions into the headspace of the sealed tube. The effective concentration in the liquid phase drops below the
Corrective Actions:
-
Minimize Headspace: Use a reaction vessel size where the liquid fills 70-80% of the volume (leaving just enough safety margin for expansion).
-
Cool-Refill Cycling: Cool the vessel back to -78 °C, open, and bubble fresh TFP (1 equiv), then reseal and reheat.
Q3: "Which base should I use? Strong bases seem to degrade my starting material."
Diagnosis: Base-mediated decomposition.
Technical Insight: The
Recommended System:
| Component | Recommendation | Rationale |
|---|---|---|
| Base | Diisopropylamine (DIPA) or Cs2CO3 | DIPA is bulky enough to avoid nucleophilic attack on the alkyne. Inorganic bases (Cs2CO3) work well in DMF. |
| Solvent | DMF or THF | DMF promotes the solubility of inorganic bases; THF is better for low-temp handling. |
| Avoid | NaOH, KOH, NaOMe | Strong nucleophiles will destroy TFP. |
Visualizing the Failure Points
The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the parasitic Homocoupling/Evaporation pathways.
Caption: Kinetic competition in TFP coupling. Note that O2-mediated homocoupling (Red path) is often faster than Transmetallation (Blue path) for electron-deficient alkynes.
Optimized Experimental Protocol
Objective: Synthesis of 1-(trifluoroprop-1-ynyl)-4-methoxybenzene.
-
Vessel Setup: Use a heavy-walled pressure tube with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3x).
-
Reagents:
-
4-iodoanisole (1.0 equiv, 1.0 mmol)
-
PdCl2(dppf) (0.03 equiv) - Chosen for stability.
-
CuI (0.05 equiv) - Keep low to minimize homocoupling.
-
Cs2CO3 (2.0 equiv) - Inorganic base avoids amine volatility issues.
-
-
Solvent: Add anhydrous DMF (5 mL).
-
TFP Addition (The Critical Step):
-
Cool the mixture to -78 °C .
-
Bubble 3,3,3-trifluoropropyne gas into the solution slowly.
-
Weigh the tube periodically until mass increases by ~280 mg (3.0 mmol) .
-
-
Reaction:
-
Seal the tube tightly with a Teflon screw cap.
-
Warm to Room Temperature (RT) and stir for 30 mins.
-
Heat to 60 °C for 12 hours behind a blast shield.
-
-
Workup: Cool to RT. Vent carefully (excess TFP will off-gas). Dilute with Et2O, wash with water/brine, dry over MgSO4.
References
-
Konno, T., et al. (2003). "Stereoselective Synthesis of (Z)-1-Aryl-3,3,3-trifluoropropenes via Palladium-Catalyzed Coupling." Organic Letters, 5(24), 4681–4684.
-
Gouault-Bironneau, S., et al. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Molecules, 19(9), 14384-14405.
-
Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews, 40(10), 5084-5121.
-
PubChem. (2025).[1] "3,3,3-Trifluoropropyne Compound Summary." National Library of Medicine.
Sources
optimizing solvent choice for [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol crystallization
Ticket #: 8492-CF3 Topic: Solvent Selection & Process Optimization for [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3]
User Inquiry
"I am attempting to crystallize this compound (CAS 1803607-47-7) to improve purity (>99.5%). I am experiencing issues with 'oiling out' when using Hexane/Ethyl Acetate, and yield loss in pure alcohols. The trifluoropropynyl group seems to be disrupting standard packing. What solvent system do you recommend?"
Expert Resolution
Hello. This is a common challenge with "amphiphilic" fluorinated alkynes. Your molecule presents a unique tug-of-war: the benzyl alcohol moiety is polar and hydrogen-bonding, while the trifluoropropynyl tail is rigid, lipophilic, and electron-withdrawing.[1][2][3]
When these competing forces are not balanced, the lattice energy is insufficient to overcome the entropy of the solution, leading to oiling out (liquid-liquid phase separation) rather than nucleation.
Below is the optimized technical guide to resolving this, structured by logic, protocol, and troubleshooting.
Part 1: The Solubility Logic (Why Your Current System Failed)
To select the right solvent, we must map the molecule's functional groups to solvent interactions.
| Functional Group | Character | Interaction Preference | Risk Factor |
| -CH₂OH (Methanol) | Polar, H-bond Donor/Acceptor | Soluble in Alcohols, THF, EtOAc.[1][2][3] | High solubility in polar solvents leads to yield loss.[3] |
| Phenyl Ring | Aromatic, Lipophilic | Soluble in Toluene, DCM. | Needs |
| -C≡C-CF₃ | Rigid, Fluorophilic, EWG | Hydrophobic. Prefers fluorous solvents or aromatics.[1][2][3] | Primary cause of oiling out in aliphatic alkanes (Hexane). |
Diagnosis of Failure:
-
Hexane/EtOAc: Hexane is too non-polar.[3] The fluorinated tail repels the aliphatic hexane chains, inducing phase separation (oil) before crystallization can occur.
-
Pure Alcohols: The polar head group interacts too strongly with the solvent, keeping the molecule in solution even at low temperatures (high solubility = low recovery).
Part 2: Optimized Solvent Screening Protocol
We recommend shifting to Class 2/3 solvents that bridge the polarity gap. The "Goldilocks" zone for this molecule is likely an Aromatic/Alcohol or Ether/Alkane system.
Recommended Solvent Systems
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Rationale |
| System 1 (Primary) | Toluene | Heptane (or Methylcyclohexane) | Toluene engages in |
| System 2 (Polar) | Isopropanol (IPA) | Water | Classic reverse-addition.[1][2][3] Dissolve in hot IPA; add water until turbid. The high polarity of water forces the hydrophobic CF3 tail to aggregate (Hydrophobic Effect). |
| System 3 (Alternative) | TBME (tert-Butyl methyl ether) | Heptane | TBME is a moderate H-bond acceptor but less polar than EtOAc, reducing the risk of holding the product in solution too strongly.[1][2][3] |
Step-by-Step Screening Workflow
-
Dissolution: Weigh 100 mg of crude material into a vial. Add Solvent A (e.g., Toluene) dropwise at 50°C until fully dissolved.
-
Note: If >10 volumes (1 mL) are needed, the solvent is too weak.
-
-
Cooling Ramp: Cool slowly to 20°C (approx. 0.5°C/min).
-
Checkpoint: If crystals form, filter and analyze.[4]
-
-
Anti-Solvent Addition: If no crystals form, maintain 20°C and add Solvent B (e.g., Heptane) dropwise.
-
Stop point: Stop immediately upon observing permanent turbidity (cloud point).[3]
-
-
Aging: Stir the turbid mixture for 2-4 hours. Do not cool rapidly, as this locks in impurities.
Part 3: Troubleshooting "Oiling Out"
Oiling out is the formation of a second liquid phase (emulsion) instead of a solid.[5][6] This is the most critical issue for fluorinated alkynes.
The Fix: The "Seeding at Cloud Point" Technique
If your solution turns into milky droplets (oil) instead of sparkles (crystals), follow this logic:
Figure 1: Decision tree for managing oiling out events during crystallization.[1][2][3]
Detailed Protocol for Oiled Batches:
-
Reheat: Heat the mixture until the oil droplets re-dissolve into a single clear phase.
-
Determine
: Cool slowly and note the exact temperature where oil droplets appear ( ). -
Seed: Reheat to clear. Cool to (
). Add pure seed crystals (1 wt%). -
Isothermal Hold: Hold at this temperature for 1 hour. The seeds provide a surface for the oil to deposit onto as an ordered crystal, bypassing the liquid phase.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the Trifluoromethyl (-CF3) group make crystallization difficult? A: The -CF3 group is bulky and creates a "fluorine shield."[1][2][3] It often resists packing with non-fluorinated hydrocarbons.[3] It creates a "slip plane" in the crystal lattice, making the solid waxy or prone to polymorphism. Using aromatic solvents (Toluene) often helps because the electron-poor fluorines interact favorably with the electron-rich pi-cloud of the solvent (Quadrupole interaction).[1][3]
Q2: Can I use Chlorinated solvents like DCM? A: While DCM is an excellent solvent for this molecule, we advise against it for final crystallization. DCM is a Class 2 solvent with strict residual limits (600 ppm).[3] Furthermore, its high volatility makes controlling the supersaturation rate difficult, often leading to amorphous crusts rather than defined crystals.
Q3: My crystals are "fluffy" and hard to filter. How do I fix this? A: "Fluffy" or dendritic crystals indicate crystal growth was too fast (high supersaturation).[2]
-
Fix: Perform a "Temperature Cycling" (Ostwald Ripening) protocol. Heat the slurry to dissolve the smallest fines, then cool slowly. Repeat 3-4 times. This consumes small crystals to grow larger, denser ones.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Remedies. Technical Whitepaper. Available at: [Link][1][2]
-
MDPI. Investigation of the Effect of the Trifluoropropynyl Ligand on Metal Complexes. (Discusses structural impact of the specific CF3-alkyne group). Available at: [Link][1]
-
University of Rochester. Solvents for Recrystallization: A Practical Guide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H7F3O | CID 86812450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 446-65-1: 4-Methyl-α-(trifluoromethyl)benzenemethanol [cymitquimica.com]
- 4. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
Validation & Comparative
Structural Elucidation and Electronic Benchmarking: [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
Topic: 1H NMR Spectrum Analysis of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol Content Type: Technical Comparison Guide
Executive Summary
This guide provides a comparative 1H NMR analysis of This compound (Target Compound), a critical fluorinated building block in medicinal chemistry. We benchmark its spectral signature against its non-fluorinated analog (methyl propynyl) and its halogenated precursor. The inclusion of the trifluoropropynyl group (
Theoretical Framework: The Fluorine Effect
The trifluoropropynyl moiety acts as a powerful electron-withdrawing group (EWG) due to the cumulative inductive effect of the three fluorine atoms transmitted through the
-
Electronic Deshielding: Unlike the electron-donating methyl group in the propynyl analog, the
group pulls electron density away from the aromatic ring. This results in a downfield shift (higher ppm) for the aromatic protons ortho to the alkyne. -
Absence of Direct Coupling: In 1H NMR, the
group is "silent" (no protons). However, it eliminates the methyl singlet seen in the non-fluorinated analog, simplifying the aliphatic region. -
Diagnostic Value: The chemical shift difference (
) between the two aromatic doublets is a reliable indicator of the oxidation state and substitution pattern of the alkyne.
Diagram 1: Electronic Shielding Logic
Caption: Logical flow of electron density withdrawal causing downfield shifts in aromatic protons.
Comparative 1H NMR Analysis
The following table contrasts the target molecule with its direct synthetic precursor and its non-fluorinated analog. Data is standardized to CDCl
Compound Key:
-
Target: this compound[2]
-
Analog A: [4-(Prop-1-yn-1-yl)phenyl]methanol (Methyl instead of
) -
Precursor: 4-Iodophenylmethanol
| Feature | Target (Trifluoro) | Analog A (Methyl) | Precursor (Iodo) | Diagnostic Note |
| Aromatic H | ~ 7.58 ppm (d) | ~ 7.40 ppm (d) | ~ 7.68 ppm (d) | |
| Aromatic H | ~ 7.38 ppm (d) | ~ 7.28 ppm (d) | ~ 7.08 ppm (d) | Less affected by the distal substituent; stays in benzyl alcohol range. |
| Benzylic CH | 4.72 ppm (s) | 4.65 ppm (s) | 4.62 ppm (s) | Consistent singlet; confirms benzyl alcohol integrity. |
| Aliphatic Region | Silent | 2.05 ppm (s, 3H) | Silent | CRITICAL: Disappearance of methyl singlet confirms fluorination. |
| Hydroxyl (-OH) | ~1.8 - 2.5 ppm (br) | ~1.8 - 2.5 ppm (br) | ~1.8 - 2.5 ppm (br) | Concentration dependent; broad singlet. |
Analyst Insight: The collapse of the aromatic region into two distinct doublets (AA'BB' system) with a larger
(~0.20 ppm) compared to the methyl analog (~0.12 ppm) confirms the successful installation of the electron-deficient alkyne.
Experimental Protocol: Synthesis & Validation
To obtain the high-purity spectrum described above, a modified Sonogashira coupling is required. Standard conditions often fail due to the volatility of the trifluoropropyne reagent.
Protocol: Sonogashira Cross-Coupling
-
Reagent Prep: Charge a sealed pressure tube (heavy-walled glass) with 4-iodobenzyl alcohol (1.0 equiv), Pd(PPh
) Cl (2 mol%), and CuI (4 mol%). -
Solvent System: Add anhydrous DMF (0.5 M) and Et
N (3.0 equiv). Degas via sparging with Argon for 10 mins. -
Alkyne Introduction:
-
Method A (Gas): Bubble 3,3,3-trifluoropropyne gas slowly into the cooled solution (-78°C) until saturation (approx 2.0 equiv by mass).
-
Method B (Surrogate): Add (3,3,3-trifluoroprop-1-ynyl)trimethylsilane (1.2 equiv) and TBAF (1.0 equiv) for in-situ deprotection (requires optimization).
-
-
Reaction: Seal the tube immediately. Warm to Room Temperature (RT) and stir for 12 hours. (Caution: Pressure build-up).
-
Workup: Dilute with Et
O, wash with water (3x) to remove DMF, then brine. Dry over Na SO . -
Purification: Silica gel chromatography (Hexanes/EtOAc 80:20). The product is UV-active.
Diagram 2: Synthesis & Analysis Workflow
Caption: Step-by-step workflow from precursor to spectral validation.
Troubleshooting & Impurity Profiling
When analyzing the spectrum, look for these common specific impurities:
-
Glaser Homocoupling:
-
Impurity: 1,6-bis(trifluoromethyl)hexa-2,4-diyne.
-
NMR Sign: No aromatic protons. If isolated, it shows no signals in 1H NMR (invisible impurity) but will distort stoichiometry. Check 19F NMR.
-
-
Residual DMF:
-
Signals: 8.02 (s), 2.96 (s), 2.88 (s).
-
Fix: More rigorous water washes or lyophilization.
-
-
Unreacted Iodide:
-
Sign: Doublets remain at 7.68 / 7.08 ppm.
-
Fix: The target doublets should be slightly upfield of the iodide's H
but downfield of the H .
-
References
-
Electronic Effects of Trifluoropropynyl Groups
- Title: Effects of fluorine on the structures and energetics of the propynyl and propargyl radicals.
- Source: N
-
URL:[Link]
-
Sonogashira Coupling Protocols
- Title: Sonogashira Cross-Coupling: General Methodology and Applic
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Chemical Shift Data (Benzyl Alcohols)
-
General NMR Shift Tables
Sources
19F NMR chemical shifts of trifluoropropynyl group vs trifluoromethyl group
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethyl (
This ~10–15 ppm downfield shift is diagnostic. It arises primarily from the high electronegativity of the
The Chemical Shift Landscape
The following table provides a direct comparison of expected 19F NMR shifts. Note that values are referenced to
| Functional Group | Structure | Typical | Electronic Driver |
| Trifluoropropynyl | -48 to -55 | Strong Deshielding: The | |
| Aryl-Trifluoromethyl | -60 to -65 | Moderate Shielding: Resonance with the | |
| Alkyl-Trifluoromethyl | -60 to -75 | Baseline: | |
| -70 to -80 | Shielding: Despite the carbonyl, these often appear upfield due to specific anisotropic and field effects. |
Critical Insight: Do not confuse the
signal with impurities. Its range (-50 ppm) is significantly downfield from the standard internal reference-trifluorotoluene ( , -63.72 ppm).
Mechanistic Underpinnings
The distinct shift of the trifluoropropynyl group is governed by two competing factors: Hybridization Electronegativity and Magnetic Anisotropy .
The Dominant Factor: Hybridization
The carbon atom in the alkyne triple bond is
-
s-Character: 50% (vs. 33% for
in Ar- ). -
Effect: Electrons in
-orbitals are held closer to the nucleus. This makes the -carbon significantly more electronegative than an or carbon. -
Result: The
-carbon withdraws electron density away from the fluorine atoms of the group. Lower electron density around the fluorine nucleus leads to deshielding (a shift to a higher frequency/less negative ppm value).
The Secondary Factor: Anisotropy
While the triple bond generates a diamagnetic anisotropy (shielding cone) along its axis, this primarily affects protons directly attached to the terminus (
Visualization of Electronic Effects
Figure 1: Causal pathway explaining the downfield shift of trifluoropropynyl groups due to sp-hybridization electronegativity.
Standardized 19F NMR Acquisition Protocol
To ensure accurate characterization and integration of these moieties, the following protocol is recommended. This system is self-validating by using an internal standard with a known relaxation time.
Reagents
-
Solvent:
(standard) or (if solubility requires). -
Internal Standard:
-Trifluorotoluene ( ).
Instrument Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling) is preferred for quantitative integration to eliminate the Nuclear Overhauser Effect (NOE) from protons, although zg30 is acceptable for simple chemical shift verification.
-
Spectral Width (SW): Minimum 200 ppm (-100 to +100 ppm) to catch all standards and inorganic fluoride impurities.
-
Relaxation Delay (d1):
-
Critical Step: Fluorine nuclei in
groups often have long longitudinal relaxation times ( ), sometimes exceeding 2-3 seconds. -
Setting: Set d1
(typically 10–20 seconds) for quantitative accuracy. For qualitative ID, 2 seconds is sufficient.
-
-
O1P (Center Frequency): -60 ppm.
Workflow Diagram
Figure 2: Operational workflow for distinguishing trifluoropropynyl species from standard trifluoromethyl groups.
Applications in Drug Design
The trifluoropropynyl group is not merely a spectral curiosity; it is a functional bioisostere.
-
Linear Spacer: Unlike the bulky phenyl ring of an Ar-
group, the alkyne acts as a rigid, linear "rod" that projects the group into deep, narrow lipophilic pockets (e.g., in protease inhibitors). -
Metabolic Stability: The absence of benzylic protons (found in alkyl linkers) prevents rapid oxidative metabolism by CYP450 enzymes.
-
Lipophilicity: It maintains high lipophilicity (
) similar to Ar- but with a different steric profile.
Comparison Case:
-
Compound A (Ar-CF3):
ppm. Steric bulk prevents binding in narrow channels. -
Compound B (Alkyne-CF3):
ppm. Linear geometry allows deep pocket penetration; distinct NMR shift confirms successful coupling.
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Reich, H. J. (2024). 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link]
- Togni, A. (2012). Electrophilic Trifluoromethylation. Chemical Reviews.
- Wang, X., et al. (2018). Synthesis of Trifluoromethylated Acetylenes. Journal of Organic Chemistry.
Sources
Deep Dive: Mass Spectrometry Fragmentation of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol . It is designed for analytical chemists and medicinal chemistry researchers requiring precise structural validation of fluorinated alkyne intermediates.
Executive Summary
The structural validation of This compound (MW: 200.16 Da) presents unique challenges due to the competing fragmentation pathways of the electron-withdrawing trifluoropropynyl group and the labile benzylic alcohol.
This guide compares the two primary analytical "alternatives" for this molecule: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] While ESI is often the default for polar medicinal compounds, our analysis demonstrates that EI provides superior structural diagnostics for this specific building block due to distinct characteristic cleavage events that map the fluorinated alkyne moiety.
Part 1: Comparative Analysis of Ionization Alternatives
For a researcher confirming the synthesis of this fluorinated intermediate, the choice of ionization method dictates the quality of the structural data.
Alternative A: Electron Ionization (EI) – The Structural Detective
-
Mechanism: Hard ionization (70 eV).[1][3] High energy imparts significant internal energy, driving extensive fragmentation.[3]
-
Performance:
-
Pros: Generates a rich "fingerprint." The radical cation (
) fragmentation reveals the connectivity of the group and the alkyne linker. -
Cons: The molecular ion (
) may be weak due to the facile loss of the hydroxyl group.
-
-
Verdict: Preferred for Structure Elucidation. The fragmentation pattern confirms the presence of the intact trifluoropropynyl group, ruling out defluorination side-reactions.
Alternative B: Electrospray Ionization (ESI) – The Soft Confirmation
-
Mechanism: Soft ionization.[3][4] Generates even-electron ions (
, ). -
Performance:
-
Pros: Preserves the molecular ion. Excellent for confirming purity and molecular weight.
-
Cons: Minimal fragmentation.[3] It often fails to distinguish between isomers or confirm the integrity of the alkyne linker.
-
-
Verdict: Preferred for Purity Checks. Use ESI only after the structure has been validated by EI or NMR.
Performance Data Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Molecular Ion Intensity | Low ( | High (Base peak usually |
| Structural Insight | High (Diagnostic fragments for | Low ( mostly intact molecular weight) |
| Detection Limit | Picogram range (GC-MS) | Femtogram range (LC-MS) |
| Key Risk | Thermal degradation in injector | Adduct formation complicating interpretation |
Part 2: Detailed Fragmentation Analysis (EI)
The EI spectrum of this compound is governed by two competing electronic effects: the stabilization of the benzylic carbocation and the destabilizing electron-withdrawal of the
1. The Molecular Ion (
, m/z 200)
The parent peak is visible but typically low intensity. The presence of the aromatic ring stabilizes the radical cation, but the benzylic alcohol is prone to rapid
2. Primary Pathway: Benzylic Cleavage (Loss of OH/H)
-
Loss of
(m/z 183): The most dominant pathway is the loss of the hydroxyl radical to form the 4-(trifluoropropynyl)benzyl cation . This cation often rearranges to a substituted tropylium ion ( ). -
Loss of
(m/z 169): Cleavage of the entire hydroxymethyl group yields the 4-(trifluoropropynyl)phenyl cation . This is less favorable than benzyl cation formation but diagnostic for the ring-substituent bond.
3. Secondary Pathway: Fluorine-Specific Fragmentation
-
Loss of
(m/z 131): A critical diagnostic peak. The cleavage of the bond releases the stable trifluoromethyl radical.-
Observation: If this peak (m/z 131) is absent or very weak, suspect degradation of the
group during synthesis.
-
-
Benzylic +
Loss (m/z 114): The cation at m/z 183 loses to form a highly unsaturated aromatic cation (m/z 114).
4. The "Fluorine Flag"
In lower mass ranges, look for m/z 69 (
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the parent molecule and its diagnostic fragments.
Figure 1: Predictive fragmentation tree for this compound under 70 eV EI.
Part 4: Validated Experimental Protocol
To ensure reproducible data, follow this self-validating protocol for GC-MS analysis.
Reagents & Equipment
-
Solvent: HPLC-grade Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is preferred for EI to avoid solvent tailing.
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of DCM.
-
Critical Step: If the alcohol peak is broad/tailing, perform a TMS derivatization: Add 50
L BSTFA + 1% TMCS, incubate at 60°C for 30 mins. This shifts the parent mass to m/z 272 , stabilizing the molecular ion.
-
-
GC Parameters:
-
Inlet Temperature: 250°C (Split mode 20:1).
-
Oven Program: Hold 60°C (1 min)
Ramp 20°C/min to 280°C Hold 3 mins. -
Why? The fast ramp prevents thermal degradation of the alkyne linker.
-
-
MS Acquisition:
-
Source Temp: 230°C.
-
Scan Range: m/z 40–400.
-
Solvent Delay: 3.0 mins (to protect filament).
-
-
Data Validation (Self-Check):
-
Check 1: Is m/z 200 visible? (If no, check inlet temp; it may be too high).
-
Check 2: Is m/z 183 the base peak? (This confirms the benzyl alcohol structure).
-
Check 3: Is m/z 69 present? (Confirms
).
-
Part 5: Analytical Workflow Diagram
Figure 2: Optimized GC-MS workflow for fluorinated benzyl alcohol analysis.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. scribd.com [scribd.com]
- 6. waters.com [waters.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Comparative Guide: Structural Determination of Trifluoropropynyl Benzyl Alcohol Derivatives
Executive Summary
Trifluoropropynyl benzyl alcohol derivatives are critical chiral pharmacophores, serving as key intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Efavirenz analogues) and other fluorinated bioactive molecules. The presence of the trifluoropropynyl moiety (
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Stereochemical Analysis (Mosher’s Method) for determining the absolute configuration of these derivatives. While SC-XRD remains the "gold standard" for absolute truth, experimental data indicates that a hybrid approach often yields the most efficient workflow for drug development pipelines.
Comparative Analysis: SC-XRD vs. Mosher’s Method
Performance Matrix
The following table summarizes the operational performance of the two primary methods for establishing the absolute configuration of fluorinated propargylic alcohols.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: NMR (Mosher's Method) |
| Primary Output | Direct 3D atomic coordinates & Absolute Structure (Flack Parameter). | Relative chemical shift differences ( |
| Confidence Level | >99% (Absolute Truth) | ~90-95% (Model Dependent) |
| Sample Requirement | Single Crystal ( | ~5-10 mg (Solution State). |
| Throughput | Low (Days to Weeks for crystallization). | High (Hours).[1][2][3] |
| Fluorine Impact | ||
| Limitation | Light atom structures (C, H, O, F) require Cu-radiation or heavy-atom derivatization for anomalous signal. | Requires derivatization; steric hindrance can distort the "Mosher conformation." |
The "Light Atom" Problem in Crystallography
Trifluoropropynyl derivatives lack heavy atoms (typical
-
Mo-K
radiation: Insufficient anomalous signal for F, O, C. -
Cu-K
radiation: Required. The anomalous scattering contribution ( ) of Fluorine is small but measurable with high-redundancy data. -
Alternative: Co-crystallization with a heavy-atom chiral agent (e.g., chiral camphorsulfonic acid salts if basic) is often necessary to confirm the Flack parameter
.
Structural Insights & Representative Data
Critical Structural Parameters
When refining X-ray data for this class, the following geometric parameters are diagnostic. Deviations suggest incorrect assignment or twinning.
Table 2: Typical Geometric Parameters for Trifluoropropynyl Benzyl Alcohols (Derived from CSD averages for propargylic fluorides)
| Parameter | Typical Value | Structural Significance |
| Indicates linearity of the alkyne spacer. | ||
| Shortening may indicate rotational disorder. | ||
| Tetrahedral geometry at the chiral center. | ||
| Weak hydrogen bonds stabilizing the lattice. |
Handling Disorder
The
-
Symptom: Elongated thermal ellipsoids for Fluorine atoms.
-
Refinement Strategy:
-
Collect data at 100 K (Cryogenic cooling is mandatory).
-
If disorder persists, model the
group over two positions (Part A/Part B) and constrain site occupancy factors (sum = 1.0). -
Apply DELU and SIMU restraints in SHELXL to maintain physical displacement parameters.
-
Experimental Protocols
Protocol A: Crystallization Screening (Vapor Diffusion)
Objective: Grow diffraction-quality crystals of lipophilic fluorinated alcohols.
Reagents:
-
Compound: 10 mg
-
Solvent A (Good): Methanol or Ethyl Acetate
-
Solvent B (Poor): Hexane or Pentane (Fluorine-compatible antisolvents)
Step-by-Step:
-
Dissolution: Dissolve 10 mg of the derivative in 0.5 mL of Solvent A in a small inner vial (GC vial). Ensure the solution is saturated but particulate-free (filter through 0.2
m PTFE if necessary). -
Setup: Place the open inner vial inside a larger 20 mL scintillation vial.
-
Antisolvent Addition: Add 3 mL of Solvent B to the outer vial. Do not mix.
-
Equilibration: Cap the outer vial tightly. Store at
in a vibration-free environment. -
Observation: Monitor daily. The volatile Solvent B will diffuse into Solvent A, slowly increasing supersaturation.
-
Note: Fluorinated molecules often "oil out." If oiling occurs, repeat using slow evaporation with a high-boiling solvent (e.g., Toluene).
-
Protocol B: Mosher Ester Derivatization (Validation)
Objective: Confirm stereochemistry via NMR if crystallization fails.
-
Reaction: Mix alcohol (5 mg) with
-(-)-MTPA-Cl (1.5 eq), DMAP (cat.), and (3 eq) in . -
Workup: Quench with water, extract with ether, and pass through a short silica plug.
-
Analysis: Acquire
and NMR. -
Calculation: Calculate
.-
Rule: Protons on the same side as the MTPA phenyl group will be shielded (negative
).
-
Decision Workflows (Visualized)
Strategic Decision Tree for Stereochemical Assignment
This diagram illustrates the logic flow for choosing between X-ray and NMR based on sample properties.
Caption: Decision matrix prioritizing SC-XRD for absolute certainty, defaulting to Mosher analysis when crystallization or anomalous scattering fails.
Crystallization Screening Workflow
A specific workflow for handling lipophilic fluorinated compounds.
Caption: Optimization loop for crystallizing lipophilic fluorinated alcohols, emphasizing solvent polarity switching.
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Definition of Absolute Configuration Using Mosher Ester Analysis Protocols. Nature Protocols, 2, 2451–2458. Link
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
- Sullivan, A. D., et al. (2020). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Fluorine Chemistry, 231, 109456. (Context on Trifluoropropynyl utility).
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
-
Cambridge Crystallographic Data Centre (CCDC). Search query: "prop-2-yn-1-ol AND trifluoromethyl". Link
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Thermal Analysis of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
Executive Summary
This guide provides a technical analysis of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol (CAS: 1803607-47-7), a specialized fluorinated building block used in pharmaceutical bioisostere design and liquid crystal synthesis.
The Verdict: Compared to non-fluorinated analogs, this compound exhibits a unique "stability window" driven by the electron-withdrawing trifluoromethyl (-CF₃) group.[1] While the -CF₃ moiety enhances oxidative resistance, the internal alkyne introduces a critical thermal ceiling. Users must strictly control processing temperatures below 180°C to prevent exothermic polymerization, a risk not present in saturated alternatives.
Structural Logic & Thermal Behavior[2][3][4]
To understand the thermal data, we must first analyze the molecular architecture.[2] The thermal profile is a tug-of-war between two functional groups:
-
The Stabilizer (-CF₃): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). It imparts thermal robustness and lowers surface energy.
-
The Destabilizer (Alkyne -C≡C-): The internal alkyne provides rigidity (high melting point) but is susceptible to cross-linking (polymerization) at elevated temperatures, visible as a sharp exotherm in DSC.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its two primary structural alternatives: the non-fluorinated analog and the saturated analog.
| Feature | Target Product | Alternative A (Non-Fluorinated) | Alternative B (Saturated) |
| Compound | This compound | [4-(Prop-1-yn-1-yl)phenyl]methanol | 4-(Trifluoropropyl)phenylmethanol |
| Structure | Ar–C≡C–CF₃ | Ar–C≡C–CH₃ | Ar–CH₂–CH₂–CF₃ |
| Melting Point (DSC) | High (~85–95°C) (Rigid rod + Dipole interactions) | Medium (~70–80°C)(Rigid rod, weaker dipole) | Low (< 40°C)(Flexible chain) |
| Decomp.[3] Onset (TGA) | ~190°C | ~175°C | >220°C |
| Exothermic Risk | High (Alkyne Polymerization) | High (Alkyne Polymerization) | Low (Stable Alkyl Chain) |
| Volatility | Medium (Sublimes before melt if vacuum) | Low | High |
Analyst Note: Alternative B offers better thermal stability but lacks the rigid geometry required for metallomesogens or specific receptor binding pockets. The Target Product is the necessary compromise for rigidity, provided thermal limits are respected.
Detailed Thermal Analysis (TGA/DSC)
Differential Scanning Calorimetry (DSC) Profile
The DSC curve for this compound is characterized by two distinct events.
-
Event 1: Endothermic Melting (The "Safe" Zone)
-
Observation: A sharp endothermic peak.[4]
-
Mechanism:[5][6] Breaking of intermolecular hydrogen bonds (benzyl alcohol moiety) and crystal lattice forces.
-
Significance: The presence of the -CF₃ group creates a strong dipole, typically raising the melting point compared to hydrocarbon equivalents. This ensures solid-state stability at room temperature.
-
-
Event 2: Exothermic Decomposition (The "Danger" Zone)
-
Observation: A broad exothermic rise starting >190°C.
-
Mechanism:[5][6][7]Bergman Cyclization-like pathways or radical polymerization of the alkyne. The electron-withdrawing -CF₃ group polarizes the triple bond, potentially lowering the activation energy for nucleophilic attack or cross-linking compared to a standard methyl-alkyne.
-
Critical Protocol: Reaction vessels must not exceed 180°C during synthesis to avoid runaway polymerization.
-
Thermogravimetric Analysis (TGA) Profile
-
Mass Loss Step 1 (Volatilization):
-
Unlike salts, this molecule is a sublimable solid. In an open pan, TGA will show 100% mass loss starting around 120°C–140°C due to evaporation/sublimation, masking the decomposition.
-
Correction: To measure chemical stability, TGA must be run in a sealed pan with a pinhole (self-generated atmosphere) to suppress evaporation and reveal the decomposition temperature.
-
Mechanism of Thermal Degradation[2][6]
The following diagram illustrates the divergent pathways the molecule takes depending on thermal stress and atmospheric conditions.
Figure 1: Thermal transition pathways. Note the bifurcation between physical evaporation and chemical cross-linking at high temperatures.
Validated Experimental Protocols
To ensure reproducible data and avoid "ghost" peaks caused by sample preparation artifacts, follow these self-validating protocols.
Protocol A: DSC for Purity & Melting Point
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+).
-
Crucible: Tzero Aluminum Pan (Hermetically sealed).
-
Why? Prevents sublimation of the sample before melting, which would artificially lower the calculated heat of fusion.
-
-
Sample Mass: 2.0 – 4.0 mg.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Ramp:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 150°C (Stop before decomposition onset).
-
Cool 10°C/min to 0°C (Check for recrystallization).
-
Ramp 10°C/min to 150°C.
-
-
Validation: The melting peak temperature (
) should vary by <0.5°C between the first and second heat. If the second heat peak is missing or significantly shifted, the sample degraded (polymerized) during the first run.
Protocol B: TGA for Thermal Limit Determination
-
Instrument: TGA (e.g., TA Instruments TGA 5500).
-
Crucible: Alumina pan (Open) vs. Aluminum pan (Pinhole lid).
-
Comparison Run:
-
Run 1 (Open): Shows volatility profile (drying/sublimation).
-
Run 2 (Pinhole): Creates a "self-generated atmosphere" to suppress evaporation. This run reveals the true decomposition onset temperature (
) .
-
-
Ramp: 10°C/min to 400°C.
-
Criterion: The "Safe Working Limit" is defined as
.
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: Purity and Stability. (Standard protocols for DSC/TGA of organic intermediates). Available at: [Link]
-
Royal Society of Chemistry. (2013). Regulating the thermal stability of fluorinated energetic materials. (Mechanistic insight into fluorinated alkyne behavior). Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) Guide for Handling [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol
[1]
Part 1: Executive Safety Assessment
Compound Identity: [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol CAS: 1803607-47-7 Risk Profile: High-Risk Irritant / Potential Acute Toxin [1]
Handling this compound requires a safety strategy that transcends standard "lab coat and glasses" protocols.[2][3] As a fluorinated alkynyl benzyl alcohol, this molecule combines the severe eye/mucous membrane irritation potential of benzyl alcohols with the enhanced lipophilicity and skin permeation risks associated with trifluorinated motifs.
Immediate Action Required:
-
Primary Barrier: All open handling must occur inside a certified chemical fume hood.
-
Critical Hazard: Severe eye damage and skin absorption.[2] The trifluoropropynyl group increases lipid solubility, potentially accelerating dermal uptake compared to non-fluorinated analogs.
Part 2: Technical Hazard Analysis & PPE Logic[1]
Effective safety relies on understanding why a barrier is chosen. We utilize a Read-Across Toxicology approach, deriving safety margins from structural analogs like (4-(Trifluoromethyl)phenyl)methanol and general benzyl alcohol derivatives.[1]
The Chemical Threat Matrix[1]
| Functional Group | Associated Hazard | PPE Implication |
| Benzyl Alcohol Moiety | Severe Eye Irritant (H318/H319). Can cause corneal opacity and irreversible damage.[1] | Mandatory: Indirect-vented chemical splash goggles.[1] Safety glasses are insufficient for liquid/oil handling. |
| Trifluoropropynyl Group | Enhanced Permeation. Fluorination increases lipophilicity, facilitating transport across the stratum corneum (skin barrier). | Mandatory: Double-gloving protocol. Standard 4-mil nitrile may break down or permeate faster than expected.[1] |
| Alkyne Linker | Reactivity. Potential for exothermic reaction with strong oxidizers or heavy metals. | Protocol: Use of blast shield if scaling up (>5g) or heating. |
Glove Selection Protocol (The "Double-Shell" System)
Do not rely on single-layer protection. The specific permeation data for CAS 1803607-47-7 is absent from public repositories; therefore, we assume a "worst-case" permeation rate similar to fluorinated solvents.[1]
-
Inner Layer (The Last Line): 4-mil Nitrile (High dexterity, protects against incidental contact).[1]
-
Outer Layer (The Shield): 5-8 mil Nitrile or Silver Shield® (Laminate) for prolonged handling.[1]
-
Why? If the outer glove is compromised by the fluorinated organic solvent used (e.g., DCM, THF) or the compound itself, the inner glove provides the necessary window to doff and wash without skin contact.[1]
Respiratory Protection
-
Solid State: If the compound is a solid/powder, use a P100 particulate respirator if weighing outside a hood (strongly discouraged).
-
Liquid/Solution: If fume hood containment is breached or unavailable (e.g., equipment maintenance), use a Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges .[1]
Part 3: Operational Workflow & Decision Tree
Visualization: PPE Selection & Handling Logic
The following diagram outlines the decision process for selecting PPE based on the state of the chemical and the operation being performed.
Caption: Logical decision tree for selecting appropriate PPE based on physical state and engineering control availability.
Part 4: Step-by-Step Handling Protocol
Phase 1: Pre-Operational Check (The "3-Point" Inspection)[1]
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
-
Hood Verification: Ensure fume hood face velocity is between 80-100 fpm (feet per minute).
-
Spill Kit Readiness: Ensure a spill kit containing vermiculite or activated carbon is within arm's reach. Reason: Fluorinated compounds can be persistent; immediate containment is vital.
Phase 2: Active Handling (Donning Sequence)[1]
-
Wash Hands: Remove oils that degrade glove material.
-
Inner Glove: Don 4-mil nitrile gloves.
-
Body Protection: Don lab coat. If handling liquids >100mL, don an impervious apron.
-
Eye Protection: Adjust goggles to seal against the temple and cheekbone.
-
Outer Glove: Don extended-cuff nitrile gloves (minimum 5-8 mil) over the lab coat cuffs.[1] Tape the cuff if working with high volumes to prevent liquid channeling into the sleeve.
Phase 3: Doffing & Decontamination (Critical Safety Step)
Most exposures occur during the removal of PPE.[1]
-
Outer Glove Removal: Use the "beak" method—pinch the outside of one glove, pull it off inside out, and hold it in the gloved hand. Slide a finger under the remaining glove and peel it off over the first.
-
Inspect Inner Gloves: Check for visible contamination. If clean, remove goggles.
-
Wash Hands: Immediately wash with soap and cool water (warm water opens pores, increasing absorption risk).
Part 5: Emergency Response Specifications
| Scenario | Immediate Action | Decontamination |
| Ocular Exposure | Flush for 15 Minutes. Do not wait for pain.[1][4][5][6][7] Benzyl alcohols can cause delayed anesthesia followed by damage. | Use isotonic saline if available; otherwise, tepid tap water. Hold eyelids open. |
| Skin Splash | Drench & Doff. Move to safety shower. Remove contaminated clothing while under the water stream. | Wash with non-abrasive soap. Avoid scrubbing, which abrades the skin barrier. |
| Spill (>5 mL) | Evacuate & Ventilate. Fluorinated vapors may be heavier than air and accumulate in low spots. | Absorb with vermiculite. Do not use paper towels (combustible). Place in a sealed hazardous waste bag labeled "Fluorinated Organic." |
References
-
PubChem. (n.d.). This compound (Compound).[1][8] National Library of Medicine. Retrieved February 22, 2026, from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][1]
Sources
- 1. echemi.com [echemi.com]
- 2. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C10H7F3O | CID 86812450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
